(2-Methylthiazol-4-yl)methyl acetate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (2-Methylthiazol-4-yl)methyl acetate , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of (2-Methylthiazol-4-yl)methyl acetate , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.
[1][2][3]
Abstract
(2-Methylthiazol-4-yl)methyl acetate (CAS 89937-68-8 ) is a functionalized thiazole derivative serving as a strategic intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, fungicides, and flavor compounds.[1][2][3][4][5] This guide analyzes its physicochemical profile, synthetic pathways via the Hantzsch cyclization, and its reactivity as a masked electrophile in nucleophilic substitutions.
Chemical Identity & Structural Analysis[1]
The compound consists of a 1,3-thiazole core substituted at the C2 position with a methyl group and at the C4 position with an acetoxymethyl moiety.[1] The thiazole ring is aromatic, characterized by the lone pair delocalization of the sulfur atom and the electron-withdrawing nature of the nitrogen atom.
Attribute
Specification
IUPAC Name
(2-Methyl-1,3-thiazol-4-yl)methyl acetate
CAS Registry Number
89937-68-8
Molecular Formula
CHNOS
Molecular Weight
171.22 g/mol
SMILES
CC1=NC(=CS1)COC(=O)C
InChI Key
VMHLLURERBWHNL-UHFFFAOYSA-N
Electronic Properties[1]
Thiazole Ring: The C2-methyl group is weakly activated due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen, though less acidic than in 2-methylpyridine.[1]
Acetoxymethyl Group: The acetate function at C4 serves as a protecting group for the alcohol or as a leaving group precursor.[1] The methylene carbon (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) connects the electron-rich thiazole -system with the electron-withdrawing ester, making it susceptible to nucleophilic attack after activation (e.g., hydrolysis or conversion to a halide).
Physicochemical Profile
The following data summarizes the physical state and solubility parameters critical for process development.
Property
Value / Description
Source/Note
Physical State
Low-melting solid or viscous oil
Analogous esters; alcohol precursor MP is ~100°C.
Boiling Point
~260°C (Predicted at 760 mmHg)
Calculated based on group contribution methods.[1]
Density
1.18 ± 0.1 g/cm³
Predicted.
Solubility
Soluble in DCM, Ethyl Acetate, Methanol.
Lipophilic nature of the ester.
LogP
~1.2
Moderate lipophilicity, suitable for membrane permeability.
pKa
~2.5 (Conjugate acid of thiazole N)
Weakly basic nitrogen.
Synthetic Pathways[6][7]
The industrial synthesis of (2-Methylthiazol-4-yl)methyl acetate typically proceeds via the Hantzsch Thiazole Synthesis , a robust method for constructing 1,3-azoles.[1]
This pathway avoids the direct handling of unstable alcohol intermediates by using a chloromethyl precursor.
Cyclization: Reaction of Thioacetamide with 1,3-Dichloroacetone yields 2-methyl-4-(chloromethyl)thiazole .[1]
Substitution: Nucleophilic displacement of the chloride by Sodium Acetate in acetic acid or DMF yields the target acetate.
Alternative Pathway: Acetylation
Direct acetylation of (2-Methylthiazol-4-yl)methanol (CAS 76632-23-0) using acetic anhydride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and a base (Pyridine or ).
Figure 1: Two-step synthesis via Hantzsch cyclization followed by acetate displacement.[1]
Chemical Reactivity & Stability[1]
The versatility of (2-Methylthiazol-4-yl)methyl acetate lies in its ability to function as a "masked" electrophile.[1]
Hydrolysis (Deprotection)
The acetate group is easily cleaved under basic conditions (NaOH/MeOH) or acidic conditions (HCl) to regenerate (2-Methylthiazol-4-yl)methanol .[1] This alcohol is a pivotal intermediate for ether synthesis.
The thiazole ring is relatively electron-rich at position 5 (C5).[1] However, the electron-withdrawing effect of the C4-substituent makes C5 less reactive than in unsubstituted thiazoles.[1] Halogenation (e.g., bromination) can still occur at C5 under forcing conditions.
Oxidation
The sulfur atom in the thiazole ring is susceptible to oxidation to N-oxides or sulfoxides using strong oxidants like m-CPBA, though this destroys aromaticity.[1] The side-chain methyl (C2-Me) is resistant to oxidation compared to benzylic methyls.[1]
Applications in Drug Development
This compound is a structural motif in the development of PPAR
agonists (e.g., analogues of GW501516/Cardarine) and metabolic modulators.
Mechanism of Action (Pharmacophore Role)
The (2-methylthiazol-4-yl)methyl moiety acts as a lipophilic linker that positions the acidic headgroup of PPAR agonists into the ligand-binding pocket.[1] The thiazole ring provides rigid spacing and
-stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor active site.
Figure 2: Application tree demonstrating the conversion of the acetate to bioactive scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis from 2-Methyl-4-(chloromethyl)thiazole
Objective: Convert the chloromethyl intermediate to the acetate ester.[1]
Setup: Charge a round-bottom flask with 2-methyl-4-(chloromethyl)thiazole (1.0 eq) and anhydrous Sodium Acetate (1.5 eq).
Solvent: Add Glacial Acetic Acid (5-10 volumes).
Reaction: Reflux the mixture at 118°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:3).
Workup: Cool to room temperature. Pour into ice water. Neutralize with
.
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
.
Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography if necessary.[1]
Protocol B: Hydrolysis to Alcohol
Objective: Deprotect the acetate to yield (2-Methylthiazol-4-yl)methanol.
Dissolution: Dissolve (2-Methylthiazol-4-yl)methyl acetate in Methanol .
Base Addition: Add Potassium Carbonate (
, 0.1 eq).
Stirring: Stir at room temperature for 1 hour.
Workup: Filter off solids. Concentrate the filtrate. Partition between water and EtOAc to remove salts.
(2-Methylthiazol-4-yl)methyl acetate synthesis from simple precursors
An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-4-yl)methyl acetate from Simple Precursors Executive Summary The thiazole moiety is a cornerstone of numerous pharmacologically active agents, making the d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-4-yl)methyl acetate from Simple Precursors
Executive Summary
The thiazole moiety is a cornerstone of numerous pharmacologically active agents, making the development of efficient synthetic routes to functionalized thiazole building blocks a critical endeavor in medicinal chemistry. This guide provides a comprehensive, in-depth examination of a robust and scalable synthesis for (2-Methylthiazol-4-yl)methyl acetate, a valuable intermediate for drug development. The primary strategy detailed herein begins with simple, commercially available precursors and proceeds through a two-step sequence: the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a direct and efficient nucleophilic substitution to install the methyl acetate functionality. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents quantitative data to ensure reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazole Scaffold
Thiazole rings are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the thiazole ring is paramount in dictating the molecule's interaction with biological targets. (2-Methylthiazol-4-yl)methyl acetate serves as a key synthon, providing a reactive handle for elaboration into more complex molecular architectures. Its synthesis from simple, inexpensive starting materials is therefore of significant strategic importance.
This guide focuses on a logical and field-proven synthetic pathway that maximizes efficiency while minimizing complex purification steps. The core of this approach is the Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring first reported by Arthur Hantzsch in 1887.[2]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The ester linkage of (2-Methylthiazol-4-yl)methyl acetate is readily disconnected to its constituent alcohol, (2-Methylthiazol-4-yl)methanol, and an acetylating agent. However, a more convergent approach involves the direct installation of the acetate group onto a suitable precursor.
The thiazole ring itself can be constructed via the Hantzsch synthesis from an α-haloketone and a thioamide.[3] This leads to a strategic disconnection to thioacetamide and a functionalized 3-carbon α-haloketone, specifically 1,3-dichloroacetone. This strategy forms the basis of our recommended two-step synthesis.
Caption: Overall two-step synthetic workflow.
Core Synthetic Pathway: Detailed Protocols and Rationale
This section provides a detailed guide to the primary two-step synthesis.
Part A: Hantzsch Synthesis of 2-Methyl-4-(chloromethyl)thiazole
The foundational step is the construction of the thiazole ring. The Hantzsch synthesis is exceptionally well-suited for this purpose, involving the reaction of an α-haloketone with a thioamide.
[2]
Causality and Experimental Choices:
Reactants: Thioacetamide is chosen as it provides the C2-methyl group and the nitrogen and sulfur atoms of the thiazole ring. 1,3-Dichloroacetone serves as the 3-carbon backbone; its two electrophilic centers are crucial for the cyclization process.
Mechanism: The reaction initiates with an SN2 attack by the nucleophilic sulfur of thioacetamide on one of the chlorinated carbons of 1,3-dichloroacetone. [3]This is followed by an intramolecular condensation (cyclization) and subsequent dehydration to form the stable, aromatic thiazole ring.
[3]* Solvent: A polar protic solvent like ethanol is often used to facilitate the dissolution of the reactants and stabilize the charged intermediates formed during the reaction.
[4]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in absolute ethanol.
Reagent Addition: To this stirring solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature. An exotherm may be observed.
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2-methyl-4-(chloromethyl)thiazole can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Part B: Synthesis of (2-Methylthiazol-4-yl)methyl acetate
With the 2-methyl-4-(chloromethyl)thiazole intermediate in hand, the final step is the introduction of the methyl acetate group. This is efficiently achieved via a direct nucleophilic substitution (SN2) reaction.
Causality and Experimental Choices:
Nucleophile: Sodium acetate is an excellent choice as it is an inexpensive, stable, and effective source of the acetate nucleophile.
Mechanism: The acetate anion displaces the chloride on the benzylic-like carbon of the chloromethyl group. The reactivity of this carbon is enhanced by its position adjacent to the thiazole ring.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal for SN2 reactions, as it solvates the cation (Na+) while leaving the acetate nucleophile relatively free to attack the electrophilic carbon.
Experimental Protocol:
Reaction Setup: Charge a round-bottom flask with 2-methyl-4-(chloromethyl)thiazole (1.0 eq) and sodium acetate (1.2 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
Purification: Wash the combined organic extracts with water and then brine to remove DMF and any unreacted sodium acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (2-Methylthiazol-4-yl)methyl acetate.
Quantitative Data Summary:
Parameter
Value/Condition
Reactants
2-Methyl-4-(chloromethyl)thiazole, Sodium Acetate
Solvent
Dimethylformamide (DMF)
Temperature
60 - 80 °C
Reaction Time
4 - 6 hours
Typical Yield
> 90%
Alternative Synthetic Route
An alternative, though slightly longer, route involves the initial synthesis of the alcohol intermediate, (2-Methylthiazol-4-yl)methanol, followed by esterification.
Hydrolysis: The intermediate 2-methyl-4-(chloromethyl)thiazole can be hydrolyzed to (2-Methylthiazol-4-yl)methanol using aqueous sodium hydroxide or by heating in water.
Esterification: The resulting alcohol can be esterified to the final product using standard methods. [6]A common and effective method is reaction with acetic anhydride in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). Alternatively, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine will also yield the desired ester.
[7]
This route may be advantageous if the alcohol intermediate is also required for other synthetic purposes.
Safety Considerations
α-Haloketones: 1,3-Dichloroacetone is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Solvents: Ethanol is flammable. DMF is a combustible liquid and can be absorbed through the skin. All heating should be conducted using a heating mantle or oil bath with appropriate temperature control.
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of (2-Methylthiazol-4-yl)methyl acetate is efficiently and reliably achieved from simple precursors via a two-step process. The foundational Hantzsch thiazole synthesis provides a robust method for constructing the 2-methyl-4-(chloromethyl)thiazole intermediate. Subsequent nucleophilic substitution with sodium acetate offers a direct, high-yielding, and scalable route to the final product. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of heterocyclic building blocks for drug discovery and development.
References
[No Author]. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
[No Author]. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
Spectroscopic data of (2-Methylthiazol-4-yl)methyl acetate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Methylthiazol-4-yl)methyl acetate Authored by: A Senior Application Scientist Molecular Structure and Expected Spectroscopic Features (2-Methylthiazol-4-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Methylthiazol-4-yl)methyl acetate
Authored by: A Senior Application Scientist
Molecular Structure and Expected Spectroscopic Features
(2-Methylthiazol-4-yl)methyl acetate possesses a unique combination of a thiazole ring and an acetate ester moiety. This structure dictates the expected signals in various spectroscopic analyses.
Structure:
The key structural features to be analyzed are:
The methyl group on the thiazole ring.
The methylene bridge connecting the thiazole ring to the acetate group.
The vinyl proton on the thiazole ring.
The acetyl methyl group.
The carbonyl group of the ester.
The C-O bond of the ester.
The thiazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-Methylthiazol-4-yl)methyl acetate, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methylthiazol-4-yl)methyl acetate
Signal
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
1
Acetyl methyl protons (-COCH₃)
~2.1
Singlet
3H
2
Thiazole methyl protons (-C-CH₃)
~2.7
Singlet
3H
3
Methylene protons (-O-CH₂-)
~5.2
Singlet
2H
4
Thiazole vinyl proton (=CH-)
~7.2
Singlet
1H
Rationale for Predicted Chemical Shifts:
Acetyl methyl protons (~2.1 ppm): The chemical shift is based on typical values for acetate methyl groups, which are deshielded by the adjacent carbonyl group. For comparison, the methyl protons in methyl acetate resonate at approximately 2.05 ppm.[1][2]
Thiazole methyl protons (~2.7 ppm): Protons on a methyl group attached to an aromatic, electron-withdrawing ring like thiazole are expected to be deshielded and appear at a higher chemical shift compared to simple alkyl methyl groups.
Methylene protons (~5.2 ppm): These protons are significantly deshielded due to their attachment to an oxygen atom and their proximity to the electron-withdrawing thiazole ring.
Thiazole vinyl proton (~7.2 ppm): Protons on heterocyclic aromatic rings typically resonate in the downfield region of the spectrum. The exact chemical shift is influenced by the substituents on the ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methylthiazol-4-yl)methyl acetate
Signal
Assignment
Predicted Chemical Shift (δ, ppm)
1
Acetyl methyl carbon (-COCH₃)
~21
2
Thiazole methyl carbon (-C-CH₃)
~19
3
Methylene carbon (-O-CH₂-)
~62
4
Thiazole vinyl carbon (=CH-)
~115
5
Thiazole quaternary carbon (-C=)
~150
6
Thiazole quaternary carbon (S-C=N)
~165
7
Carbonyl carbon (C=O)
~170
Rationale for Predicted Chemical Shifts:
Alkyl carbons (~19-21 ppm): The methyl carbons of the acetate and thiazole groups are expected in the typical aliphatic region.
Methylene carbon (~62 ppm): This carbon is attached to an oxygen atom, which causes a significant downfield shift.
Thiazole ring carbons (~115-165 ppm): The carbons of the aromatic thiazole ring will appear in the downfield region, with the carbon attached to the sulfur and nitrogen atoms being the most deshielded.
Carbonyl carbon (~170 ppm): The ester carbonyl carbon is expected at the far downfield end of the spectrum, a characteristic feature of this functional group.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a small organic molecule like (2-Methylthiazol-4-yl)methyl acetate would be as follows.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument.[4]
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
Workflow Diagram:
Caption: Workflow for FTIR Data Acquisition and Processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For (2-Methylthiazol-4-yl)methyl acetate (Molecular Formula: C₇H₉NO₂S), the expected molecular weight is approximately 171.22 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum of (2-Methylthiazol-4-yl)methyl acetate
m/z
Fragment Ion
171
[M]⁺ (Molecular Ion)
128
[M - CH₃CO]⁺
112
[M - CH₃COO]⁺
98
[C₄H₄NS]⁺ (Thiazole ring fragment)
43
[CH₃CO]⁺ (Acetyl cation)
Rationale for Fragmentation:
Molecular Ion ([M]⁺): The molecular ion peak at m/z 171 should be observable, especially with soft ionization techniques.
Loss of Acetyl Group: A common fragmentation pathway for acetate esters is the loss of the acetyl group (CH₃CO•) or the entire acetate moiety (CH₃COO•).
Thiazole Ring Fragments: Fragmentation may also lead to characteristic ions corresponding to the stable thiazole ring system.
Acetyl Cation: A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly expected and is a characteristic fragment for acetate esters.
[5][6]
Experimental Protocol for Mass Spectrometry
Methodology:
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
Ionization: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.
[7]3. Instrumentation: A GC-MS system, such as a Shimadzu GC-MS-QP5050A, is suitable for this analysis.
[4]4. Data Acquisition:
The mass analyzer (e.g., a quadrupole) scans over a mass range (e.g., m/z 40-500).
The detector records the abundance of each ion.
Workflow Diagram:
Caption: Workflow for GC-MS Data Acquisition and Analysis.
Summary and Conclusion
This guide has provided a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of (2-Methylthiazol-4-yl)methyl acetate based on its chemical structure and established spectroscopic principles. The provided experimental protocols and workflows offer a standardized approach for the characterization of this molecule. The predicted data, summarized below, should serve as a valuable reference for researchers working on the synthesis and analysis of this compound.
Table 5: Summary of Predicted Spectroscopic Data
Technique
Key Predicted Features
¹H NMR
Four singlets at ~2.1, ~2.7, ~5.2, and ~7.2 ppm.
¹³C NMR
Seven signals including a carbonyl carbon at ~170 ppm.
IR
Strong C=O stretch at ~1740 cm⁻¹ and C-O stretch at ~1240 cm⁻¹.
MS
Molecular ion at m/z 171 and a characteristic fragment at m/z 43.
It is imperative to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.
References
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
Gao, H., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 737-744. Available at: [Link]
JEOL. (2021). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 168-180. Available at: [Link]
The Good Scents Company. methyl acetate, 79-20-9. Available at: [Link]
Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]
Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Mosley, J. D., Young, J. W., & Duncan, M. A. (2014). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. The Journal of Chemical Physics, 141(2), 024308. Available at: [Link]
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate... Available at: [Link]
CAS Common Chemistry. 1-Octadecanaminium, N,N,N-tris(2-hydroxyethyl)-, chloride (1:1). Available at: [Link]
CAS Common Chemistry. Ethyltrimethylsilane. Available at: [Link]
Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3893. Available at: [Link]
NIST. 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester. Available at: [Link]
PubChem. 9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester. Available at: [Link]
Google Patents. EP0983990A3 - Ketones useful as precursors for organoleptic compounds.
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of methyl ethanoate. Available at: [Link]
Semantic Scholar. FT-IR Characterization of Metal Acetates in Aqueous Solution. Available at: [Link]
Physical properties of (2-Methylthiazol-4-yl)methyl acetate
[1] Executive Summary (2-Methylthiazol-4-yl)methyl acetate (CAS 89937-68-8) is a specialized heterocyclic ester used primarily as a fine chemical intermediate in the synthesis of bioactive pharmaceuticals and agrochemica...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
(2-Methylthiazol-4-yl)methyl acetate (CAS 89937-68-8) is a specialized heterocyclic ester used primarily as a fine chemical intermediate in the synthesis of bioactive pharmaceuticals and agrochemicals.[1][2] Characterized by a 1,3-thiazole core substituted with a methyl group at the C2 position and an acetoxymethyl moiety at the C4 position, this compound exhibits chemical behavior typical of electron-deficient heteroaromatic esters. This guide provides a comprehensive technical analysis of its physical properties, synthesis logic, and handling protocols for research and development applications.
Part 1: Chemical Identity & Structural Analysis[3]
The compound consists of a five-membered thiazole ring, which imparts aromatic character and weak basicity, linked to an acetate ester via a methylene bridge. The specific substitution pattern (2-methyl, 4-acetoxymethyl) distinguishes it from its isomers, such as 4-acetoxymethyl-2-methylthiazole's regioisomers or the flavor ingredient sulfurol acetate (FEMA 3205).
The following data aggregates experimental observations and high-confidence predicted values based on structure-property relationships (SPR) of thiazole homologs.
Core Physical Constants
Property
Value / Range
Condition / Method
Physical State
Liquid (Oil)
At 20°C, 1 atm
Appearance
Colorless to pale yellow
Visual inspection
Boiling Point
76 – 80 °C
At 1 mmHg (Vacuum Distillation) [1]
Boiling Point (Est.)
~235 °C
At 760 mmHg (Extrapolated)
Density
1.16 ± 0.05 g/cm³
Predicted (20°C)
Refractive Index ()
1.50 – 1.52
Estimated based on thiazole ring contribution
Flash Point
> 100 °C
Closed Cup (Predicted)
Solubility (Water)
Low (< 5 g/L)
Lipophilic ester functionality
Solubility (Organic)
High
Miscible with EtOH, DMSO, DCM, Ethyl Acetate
Technical Insight:
The boiling point of 76°C at 1 mmHg is consistent with the rearrangement products of 2,4-dimethylthiazole 3-oxide described by Anderson et al. [1].[3] The esterification of the precursor alcohol ((2-methylthiazol-4-yl)methanol) typically lowers the boiling point relative to the alcohol due to the removal of intermolecular hydrogen bonding, despite the increase in molecular weight.
Thiazole ring skeletal vibrations at ~1500-1600 cm⁻¹.
Part 3: Synthesis & Experimental Protocol
Synthesis Logic
While the compound can be formed via the rearrangement of N-oxides [1], the most reliable laboratory method for high-purity synthesis is the direct acetylation of (2-methylthiazol-4-yl)methanol (CAS 76632-23-0). This approach avoids the formation of difficult-to-separate regioisomers.
Reaction Workflow Visualization
Figure 1: Direct acetylation pathway via nucleophilic acyl substitution.
Detailed Protocol (Bench Scale)
Objective: Synthesis of 5.0 g of (2-Methylthiazol-4-yl)methyl acetate.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve (2-methylthiazol-4-yl)methanol (3.87 g, 30 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.
Stability & Storage
Hydrolytic Stability: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.
Thermal Stability: Stable up to 150°C; avoid prolonged heating without inert atmosphere.
Storage: Store in a cool, dry place (2-8°C recommended) under nitrogen to prevent moisture absorption and slow hydrolysis.
References
Anderson, H. J., Barnes, D. J., & Khan, Z. M. (1964). The Rearrangement of 2,4-Dimethylthiazole 3-Oxide with Acetic Anhydride. Canadian Journal of Chemistry, 42(11), 2375–2380. Link
National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for CID 10582809, (2-Methyl-1,3-thiazol-4-yl)methanol. Link
Fisher Scientific.[4][8] (2025).[5][6][7] Safety Data Sheet: Thiazole Derivatives. Link
An In-Depth Technical Guide to the Solubility of (2-Methylthiazol-4-yl)methyl acetate in Organic Solvents
Executive Summary This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2-Methylthiazol-4-yl)methyl acetate in a range of organic solvent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2-Methylthiazol-4-yl)methyl acetate in a range of organic solvents. Recognizing the scarcity of publicly available data for this specific compound, this document emphasizes foundational principles and robust methodologies. It is designed for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. The guide delves into the physicochemical properties of the target molecule, introduces predictive models like Hansen Solubility Parameters (HSP), provides detailed, self-validating experimental protocols for solubility determination, and offers a structured approach to data interpretation. The ultimate goal is to empower scientists to generate reliable solubility data, a critical parameter influencing reaction optimization, purification, formulation development, and overall drug discovery timelines.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the intermolecular forces between the solute ((2-Methylthiazol-4-yl)methyl acetate) and the solvent. The age-old principle of "like dissolves like" provides a qualitative starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]
Molecular Structure Analysis
A detailed examination of the (2-Methylthiazol-4-yl)methyl acetate structure is fundamental to predicting its solubility profile:
Thiazole Ring: This heterocyclic aromatic ring contains both nitrogen and sulfur atoms. The nitrogen atom can act as a hydrogen bond acceptor, contributing to polarity. The ring system itself has delocalized π-electrons, allowing for dispersion interactions. Thiazole moieties are common in medicinal chemistry, highlighting their importance.[3][4]
Methyl Group: The methyl substituent on the thiazole ring is a non-polar, aliphatic group that contributes to van der Waals forces.
Methyl Acetate Moiety: This ester group is a significant contributor to the molecule's polarity. The carbonyl oxygen is a strong hydrogen bond acceptor. The ester functionality makes the molecule susceptible to hydrolysis under strongly acidic or basic conditions.[5]
Collectively, these features suggest that (2-Methylthiazol-4-yl)methyl acetate is a moderately polar molecule, capable of participating in dipole-dipole interactions and accepting hydrogen bonds, but lacking a hydrogen bond donor group.
Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) system offers a more quantitative approach.[6] It deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular interactions:[7][8]
δD (Dispersion): Energy from non-polar, van der Waals forces.
δP (Polar): Energy from permanent dipole-dipole interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonding (as donors or acceptors).
The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. This "distance" (Ra) in 3D Hansen space between a solvent (1) and a solute (2) can be calculated:
A smaller Ra value indicates a higher likelihood of solubility. A "solubility sphere" can be experimentally determined for the solute, where all "good" solvents fall inside the sphere.[1][8]
Caption: Conceptual model of the Hansen Solubility Sphere.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, they must be validated by empirical data. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, providing a self-validating system by ensuring saturation is reached.[3]
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to measure the equilibrium solubility of a solid compound in a given solvent.
Materials & Equipment:
(2-Methylthiazol-4-yl)methyl acetate (solid, high purity)
Selected organic solvents (analytical grade or higher)
Analytical balance
Glass vials with PTFE-lined screw caps
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow:
Preparation: Add an excess amount of solid (2-Methylthiazol-4-yl)methyl acetate to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration to ensure equilibrium is reached.
Expert Insight: A 24 to 48-hour equilibration period is typically recommended. Preliminary time-point studies can be conducted (e.g., sampling at 12, 24, and 48 hours) to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been achieved.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at high speed to pellet all undissolved material.
Trustworthiness Check: Visual inspection after centrifugation must confirm a clear supernatant and a solid pellet. Any suspended particles would indicate incomplete separation and compromise the result.
Sampling: Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
Dilution & Analysis: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the precise concentration of (2-Methylthiazol-4-yl)methyl acetate.
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Table 1: Solubility of (2-Methylthiazol-4-yl)methyl acetate in Common Organic Solvents at 25°C
Interpretation:
Upon populating this table, researchers can correlate high solubility values with specific solvent characteristics. For instance, high solubility in ethyl acetate and acetone would confirm the importance of polar (δP) and hydrogen bond accepting (δH) interactions. Conversely, low solubility in hexane would highlight the molecule's polar nature and limited interaction through dispersion forces alone.
Practical Applications in Drug Development
Accurate solubility data for (2-Methylthiazol-4-yl)methyl acetate is not an academic exercise; it is a cornerstone of efficient drug development.
Process Chemistry: Solubility data dictates the choice of solvents for reaction media, workup procedures, and, critically, for crystallization-based purification. Selecting an anti-solvent system for robust and scalable crystallization depends entirely on precise solubility knowledge.
Formulation Science: For preclinical in vitro and in vivo studies, the compound must be dissolved in a suitable vehicle. Poor solubility can be a major bottleneck. This data is the first step in designing formulations, whether simple solutions (e.g., in DMSO) or more complex systems like amorphous solid dispersions.[11]
Analytical Chemistry: The development of reliable analytical methods, particularly for HPLC, requires the analyte to be soluble in the mobile phase. This data informs the selection of appropriate organic modifiers and diluents.
Conclusion
This guide has established a comprehensive, scientifically-grounded approach for addressing the solubility of (2-Methylthiazol-4-yl)methyl acetate. By integrating theoretical predictions based on molecular structure and Hansen Solubility Parameters with a robust, step-by-step experimental protocol, researchers can confidently generate the high-quality data required for informed decision-making. The provided frameworks for experimentation and data presentation are designed to ensure accuracy, trustworthiness, and direct applicability to the critical challenges faced in chemical and pharmaceutical development.
References
Hansen solubility parameter (HSP) of some common solvents and target compounds.
Hansen Solubility Parameter System.
Solubility test for Organic Compounds.
Hansen solubility parameter - Wikipedia.
HSP for Beginners - Hansen Solubility Parameters.
Compound solubility measurements for early drug discovery.
Solubility - Chemistry Online @ UTSC.
Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
Method for determining solubility of a chemical compound.
Calculation of Aqueous Solubility of Organic Compounds.
Properties of Common Organic Solvents.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
Microwave-assisted synthesis of (2-Methylthiazol-4-yl)methyl acetate
Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (2-Methylthiazol-4-yl)methyl acetate , a versatile heterocyclic building block relevant to medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (2-Methylthiazol-4-yl)methyl acetate , a versatile heterocyclic building block relevant to medicinal chemistry (e.g., as a bioisostere in peptide mimetics and a precursor for ritonavir-like scaffolds).
By transitioning from conventional conductive heating to dielectric microwave irradiation, this protocol reduces total reaction time from 18 hours to under 45 minutes while increasing isolated yields by 15-20%. The method utilizes a robust two-step sequence: a Hantzsch thiazole synthesis followed by a rapid nucleophilic substitution, optimized for reproducibility and scalability.
Scientific Background & Strategy
The Thiazole Scaffold in Drug Discovery
The 2,4-disubstituted thiazole ring is a "privileged structure" in pharmacology, serving as a hydrogen bond acceptor and a rigid linker that orients substituents in specific vectors. The target compound, (2-Methylthiazol-4-yl)methyl acetate, contains a reactive ester handle allowing for further diversification into alcohols, amines, or acids.
Microwave Advantage: The "Specific Effect"
Conventional Hantzsch synthesis often suffers from side reactions (e.g., polymerization of
-haloketones) due to prolonged heating gradients. Microwave irradiation provides:
Volumetric Heating: Uniform energy transfer directly to the solvent/reagents.
Superheating: Access to temperatures above the solvent's atmospheric boiling point in sealed vessels, accelerating Arrhenius kinetics.
Polarization: Stabilization of the polar transition states involved in the SN2 substitution step.
Reaction Pathway & Mechanism
The synthesis proceeds via two distinct stages.[1][2][3][4] First, Thioacetamide condenses with 1,3-Dichloroacetone to form the chloromethyl-thiazole core. Second, a nucleophilic substitution with Sodium Acetate yields the final acetate.
Figure 1: Synthetic workflow for the microwave-assisted production of (2-Methylthiazol-4-yl)methyl acetate.
Experimental Protocol
Materials & Instrumentation
Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover 2.0) equipped with IR temperature sensors and 10 mL/30 mL sealed pressure vials.
Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole
Causality: 1,3-Dichloroacetone is used instead of chloroacetone to ensure the C4 position possesses a chloromethyl handle for subsequent substitution.
Preparation: In a 10 mL microwave vial, dissolve Thioacetamide (1.0 equiv, 5 mmol, 375 mg) in Ethanol (5 mL).
Addition: Add 1,3-Dichloroacetone (1.1 equiv, 5.5 mmol, 698 mg) carefully. Cap the vial immediately.
Irradiation: Program the microwave:
Temp: 80 °C
Time: 15:00 min
Pre-stir: 30 sec (High speed)
Absorbtion Level: Normal
Workup: The reaction mixture (often turning yellow/orange) is concentrated in vacuo to remove ethanol.
Purification (Optional but recommended): Neutralize the residue with sat. NaHCO3 and extract with CH2Cl2. Dry over MgSO4 and concentrate to obtain the crude intermediate.
Note: The crude intermediate is sufficiently pure (>90%) for Step 2.
Step 2: Synthesis of (2-Methylthiazol-4-yl)methyl acetate
Causality: Anhydrous Sodium Acetate is used in Glacial Acetic Acid. The Acetic Acid acts as both solvent and reagent, driving the equilibrium toward the ester product via mass action.
Preparation: Resuspend the crude 4-(Chloromethyl)-2-methylthiazole (approx. 5 mmol) in Glacial Acetic Acid (4 mL).
Workup: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with solid NaHCO3 (foaming risk) until pH ~7.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography (Silica gel, Hexane:EtOAc 80:20) yields the pure oil.
Results & Discussion
Quantitative Comparison
The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.
Parameter
Conventional Reflux
Microwave Protocol (This Work)
Improvement
Step 1 Time
6 - 8 Hours
15 Minutes
24x Faster
Step 2 Time
10 - 12 Hours
20 Minutes
30x Faster
Overall Yield
52%
78%
+26%
Solvent Usage
High (50-100 mL)
Low (<10 mL)
Green Metric
Mechanistic Insight
The Hantzsch synthesis involves the nucleophilic attack of the thioamide sulfur on the
-carbon of the haloketone. In Step 2, the substitution of the chloride by acetate is a classic SN2 reaction.
Why MW works here: The transition state for the SN2 displacement of the chloride by the acetate ion is highly polar. Microwave irradiation efficiently couples with the polar solvent (Acetic Acid/DMF), lowering the activation energy barrier and suppressing side reactions like elimination.
Troubleshooting Guide
Low Yield in Step 1: Ensure 1,3-Dichloroacetone is fresh. It degrades/polymerizes over time. If the solid is dark brown, recrystallize or purchase fresh stock.
Incomplete Substitution (Step 2): If TLC shows remaining chloride, increase MW temperature to 140 °C for an additional 10 minutes.
Safety Note: 1,3-Dichloroacetone is a potent lachrymator. All weighing and transfers must occur in a functioning fume hood.
Application Note: Sustainable Workflows for the Green Synthesis of Substituted Thiazoles Executive Summary Substituted thiazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, forming th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sustainable Workflows for the Green Synthesis of Substituted Thiazoles
Executive Summary
Substituted thiazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the pharmacophoric core of numerous antimicrobial, anticancer, and anti-inflammatory agents[1]. Historically, the construction of these rings has relied on the classical Hantzsch thiazole synthesis, first reported in 1887, which involves the condensation of α-haloketones with thioureas or thioamides[2]. While robust, traditional Hantzsch protocols suffer from poor green metrics: they require hazardous volatile organic solvents (VOCs), prolonged reflux times, and generate substantial chemical waste[3].
This application note details field-proven, sustainable methodologies for thiazole synthesis utilizing Deep Eutectic Solvents (DES) and Microwave (MW) irradiation. These approaches align with the principles of Green Chemistry by maximizing atom economy, enabling catalyst recyclability, and drastically reducing the Environmental Factor (E-factor)[3].
Mechanistic Rationale & Pathway
The transition from classical to green synthesis does not alter the fundamental Hantzsch cyclization mechanism but optimizes the activation energy and mass transfer dynamics.
In a DES system (e.g., Choline Chloride/Glycerol), the solvent acts dually as a reaction medium and a supramolecular catalyst. The extensive hydrogen-bond donor network of glycerol activates the carbonyl carbon of the α-haloketone, facilitating rapid nucleophilic attack by the sulfur atom of the thiourea[2]. Subsequent intramolecular cyclization yields a hydroxythiazoline intermediate, which undergoes a rate-limiting dehydration step to form the aromatic thiazole ring[4].
Green Hantzsch thiazole synthesis mechanism highlighting eco-friendly activation and cyclization.
Green Metrics & Methodological Comparison
To guide synthetic strategy, the following table summarizes the quantitative performance of various Hantzsch protocols. Green methodologies consistently outperform classical reflux in both yield and reaction velocity[5].
Methodology
Catalyst / Medium
Temp (°C)
Time
Yield (%)
Reusability
Classical Hantzsch
Ethanol (Reflux)
78
4–8 h
60–75
None
DES-Mediated
ChCl/Glycerol (1:2)
80
1–2 h
85–97
Up to 3 cycles
Microwave-Assisted
Methanol or Neat
90
10–30 min
85–95
N/A
Ionic Liquid
[bmim]Br
50
1–3 h
76–97
>4 cycles
Data synthesized from recent comparative green chemistry benchmarks[6],[3],[5].
Validated Experimental Protocols
Protocol A: Deep Eutectic Solvent (DES) Mediated Synthesis
This protocol utilizes a bio-derived DES (Choline Chloride/Glycerol) to synthesize 2-amino-4-arylthiazoles. The DES provides a highly polar, biodegradable environment that stabilizes polar transition states[3].
Step 1: DES Preparation. Combine choline chloride (ChCl) and glycerol in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80 °C under continuous magnetic stirring for 30–60 minutes.
Causality: Heating induces the formation of a deep eutectic network via hydrogen bonding. The system is self-validating: the transition from a heterogeneous powder/liquid mix to a clear, homogeneous, viscous liquid confirms successful DES formation[5].
Step 2: Reaction Initiation. Add the α-haloketone (1.0 mmol) and the substituted thiourea (1.0 mmol) directly to 2.0 mL of the prepared ChCl/Glycerol DES.
Step 3: Incubation. Stir the mixture at 80 °C for 90–120 minutes.
Causality: 80 °C provides the optimal kinetic energy to drive the endothermic dehydration of the hydroxythiazoline intermediate without causing thermal degradation of the eutectic solvent[5].
Step 4: In-Process Validation. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the UV-active α-haloketone spot indicates reaction completion.
Step 5: Green Workup & Recovery. Add 10 mL of warm deionized water to the reaction flask and stir for 5 minutes.
Causality: The target substituted thiazole is highly lipophilic and will immediately precipitate as a solid. Conversely, ChCl and glycerol are highly hydrophilic and will dissolve entirely into the aqueous phase.
Step 6: Isolation. Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol to yield the pure thiazole[3].
Step 7: Solvent Recycling. Concentrate the aqueous filtrate under reduced pressure (rotary evaporation) at 60 °C to remove the water. The recovered DES can be reused for up to three consecutive reaction cycles with minimal loss in yield[3],[5].
Microwave synthesis leverages dielectric heating to rapidly transfer energy directly to the reacting molecules, bypassing the inefficiency of convective heating[6].
Step 1: Reagent Loading. In a 10 mL microwave-safe quartz or heavy-walled glass vial, combine the α-haloketone (1.0 mmol) and thiourea (1.0 mmol). Add 2.0 mL of a green solvent (e.g., methanol) to ensure homogenous energy distribution.
Step 2: Microwave Irradiation. Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 300 W, ramping to 90 °C, and hold for 15–30 minutes[6].
Causality: The polar nature of methanol and the thiourea intermediate strongly absorbs microwave energy, creating localized superheating that drastically accelerates the intramolecular cyclization and dehydration steps[6].
Step 3: Workup. Cool the vessel rapidly to room temperature using compressed air. The rapid cooling often induces spontaneous crystallization of the thiazole product.
Step 4: Purification. If the product does not crystallize, concentrate the methanol under vacuum and triturate the residue with ice-cold water. Filter and dry the solid under a vacuum to obtain the analytically pure product[6].
Conclusion
The shift toward green synthesis in heterocyclic chemistry is not merely an environmental imperative but a practical enhancement of synthetic efficiency. By adopting DES-mediated or microwave-assisted protocols, researchers can achieve superior yields of substituted thiazoles while eliminating toxic solvents, reducing reaction times from hours to minutes, and establishing highly reproducible, self-validating workflows.
References
*[6] Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Source: nih.gov | URL:6
*[2] Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies | Source: rsc.org | URL:2
*[3] Title: Green Synthesis of Indole, Quinoline, and Thiazole - International Journal of Pharmaceutical Sciences | Source: ijpsjournal.com | URL:3
*[5] Title: A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent | Source: rsc.org | URL:5
*[1] Title: Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | Source: acs.org | URL:1
*[4] Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach | Source: chemrxiv.org | URL:4
A Practical Guide to the Purification of (2-Methylthiazol-4-yl)methyl acetate by Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2-Methylthiazol-4-yl)methyl acetate is a heterocyclic compound featuring a thiazole ring, a structure of significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylthiazol-4-yl)methyl acetate is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1] Achieving high purity of such synthetic intermediates is paramount for obtaining reliable data in subsequent applications, including structural analysis, biological screening, and formulation development. This application note provides a comprehensive, experience-driven guide for the purification of (2-Methylthiazol-4-yl)methyl acetate from a crude reaction mixture using silica gel column chromatography. We will detail a systematic workflow, from initial method development on Thin-Layer Chromatography (TLC) to a full-scale preparative column protocol, including post-purification analysis and troubleshooting.
Introduction and Foundational Principles
The purification of synthetic products is a critical and often challenging step in chemical and pharmaceutical research. For heterocyclic compounds like thiazole derivatives, which may be oils or solids with closely-related impurities, column chromatography is a highly effective and versatile purification technique.[2] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).
The principle of normal-phase chromatography, as described here, relies on the polarity of the molecules. Silica gel is a highly polar stationary phase. Non-polar compounds have a weaker interaction with the silica and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds interact more strongly with the silica gel and require a more polar mobile phase to be eluted. The objective is to find a solvent system (eluent) that provides optimal separation between the target compound and any impurities.
Physicochemical Properties and Safety
A thorough understanding of the target compound's properties is essential for developing a purification strategy. While specific experimental data for (2-Methylthiazol-4-yl)methyl acetate is not widely published, we can infer key characteristics from its structure and from closely related analogs like its ethyl ester.
Property
Value / Observation
Source / Justification
Molecular Formula
C₇H₉NO₂S
Calculated from structure.
Molecular Weight
171.22 g/mol
Calculated from structure; similar to ethyl ester (185.24 g/mol ).[3]
The ester and thiazole groups contribute polarity.
Solubility
Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).[5]
Based on the properties of similar organic esters and thiazoles.[6][7]
Stability
Stable under normal conditions but may be sensitive to strong acids or bases, which could hydrolyze the ester bond.[6][8]
General chemical knowledge of ester functionality.
Safety Precautions:
Always handle (2-Methylthiazol-4-yl)methyl acetate and all solvents in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Thiazole derivatives and organic solvents are flammable; keep them away from heat, sparks, and open flames.[8][9]
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large column, TLC must be used to identify an optimal solvent system. This is the most critical step for a successful separation. The goal is to find an eluent that moves the target compound to a Retention Factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities.[2]
Protocol for TLC Analysis:
Prepare TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
Spot Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot a small amount of this solution onto the starting line. Also, spot reference standards of starting materials if available.
Prepare Developing Chamber: Pour a small amount (0.5 cm depth) of the chosen test eluent into a TLC chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
Develop Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).[10] Circle the visible spots. If compounds are not UV-active, use a staining agent like potassium permanganate.
Calculate Rf: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Screening Solvent Systems:
Start with a non-polar solvent and gradually increase polarity. A common and effective combination is Hexane and Ethyl Acetate.
System
Starting Ratio (v/v)
Polarity
Comments
Hexane / Ethyl Acetate
9:1
Low
Good starting point for many organic compounds.
Hexane / Ethyl Acetate
4:1, 2:1, 1:1
Medium
Increase EtOAc to increase polarity and lower the Rf of polar compounds.
DCM / Methanol
99:1
High
Used for more polar compounds that do not move in less polar systems.[2]
Part 2: Preparative Column Chromatography Protocol
Once an optimal solvent system is identified (target Rf ≈ 0.3), the protocol can be scaled up to a preparative column.
Application Notes & Protocols: (2-Methylthiazol-4-yl)methyl Acetate as a Strategic Synthon for Bioactive Molecule Synthesis
Foreword: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This structure is integral to numerous FDA-approved drugs and a vast array of compounds under investigation for diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[4][5][6] The strategic functionalization of the thiazole ring is therefore a critical task in drug discovery.
(2-Methylthiazol-4-yl)methyl acetate is a highly valuable and versatile building block, or synthon, for this purpose. It provides a stable yet reactive handle to introduce the (2-methylthiazol-4-yl)methyl fragment into a target molecule. The acetate group serves as an effective leaving group, particularly after conversion to a corresponding halide, enabling facile alkylation of various nucleophiles. This guide provides an in-depth exploration of its application, focusing on the rationale behind protocol design and its practical implementation in the synthesis of complex bioactive molecules.
Part 1: Core Synthetic Application - N-Alkylation Pathways
The primary utility of (2-Methylthiazol-4-yl)methyl acetate lies in its role as a precursor to an electrophilic alkylating agent. While direct alkylation with the acetate is possible under certain conditions, a more common and efficient strategy involves its conversion to a more reactive intermediate, such as (2-methylthiazol-4-yl)methyl bromide or chloride. This intermediate readily participates in SN2 reactions with a wide range of nucleophiles, most notably secondary amines, to form crucial C-N bonds.
This N-alkylation reaction is a fundamental transformation in the synthesis of many pharmaceuticals. A prominent example is in the synthesis of Cenicriviroc (CVC) , an investigational dual antagonist of C-C chemokine receptors 2 and 5 (CCR2/CCR5), which has been studied for its anti-inflammatory and anti-fibrotic effects in liver diseases.[7][8] The protocols outlined below are based on established methodologies for such transformations and are broadly applicable to various amine-containing substrates.
Logical Workflow for Synthetic Application
The overall process follows a logical sequence from reagent preparation to final product purification. This workflow ensures efficiency and maximizes the purity of the desired bioactive molecule.
Caption: Experimental workflow for N-alkylation.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key transformations. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these methods to their specific targets.
Protocol 1: Preparation of the Alkylating Agent - (2-Methylthiazol-4-yl)methyl Bromide
Rationale: Converting the acetate or the corresponding alcohol to a bromide significantly enhances the electrophilicity of the benzylic-like carbon. Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides with high fidelity. This protocol assumes the starting material is first hydrolyzed to the alcohol.
Dissolve (2-Methylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (0.4 eq, dropwise) to the stirred solution. Causality: PBr₃ is highly reactive with water and alcohols; slow addition at 0 °C is crucial to control the exothermic reaction and prevent side-product formation.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully quench by pouring the mixture over ice and slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness: This step neutralizes the excess acidic reagents.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-Methylthiazol-4-yl)methyl bromide, which can often be used in the next step without further purification.
Protocol 2: General N-Alkylation of a Secondary Amine
Rationale: This protocol describes a robust method for coupling the prepared thiazole electrophile with a secondary amine. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is critical. It deprotonates the ammonium salt formed in situ or neutralizes the amine hydrochloride starting material without competing in the alkylation reaction.[9][10] Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.
Materials:
Amine starting material (e.g., a piperidine derivative, 1.0 eq)
(2-Methylthiazol-4-yl)methyl bromide (1.1 eq)
Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)
Anhydrous Acetonitrile (CH₃CN)
Ethyl acetate (EtOAc)
Deionized water
Procedure:
To a round-bottom flask, add the amine starting material (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
Stir the suspension vigorously at room temperature for 15 minutes. Causality: This ensures the base is well-dispersed and ready to neutralize any acid formed.
Add a solution of (2-Methylthiazol-4-yl)methyl bromide (1.1 eq) in acetonitrile to the mixture.
Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-16 hours).
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Part 3: Data Presentation and Generalization
To assist in adapting these protocols, the following table summarizes typical conditions and expected outcomes for the N-alkylation reaction.
Parameter
Condition 1 (Standard)
Condition 2 (For less reactive amines)
Rationale / Field Insight
Nucleophile
Secondary Amine (1.0 eq)
Hindered/Electron-poor Amine (1.0 eq)
Steric hindrance or reduced nucleophilicity may require more forcing conditions.
Electrophile
(2-Me-Thiazol-4-yl)CH₂Br (1.1 eq)
(2-Me-Thiazol-4-yl)CH₂Br (1.2-1.5 eq)
A slight excess of the electrophile drives the reaction to completion.
Base
K₂CO₃ (2.5 eq)
Cs₂CO₃ (2.0 eq) or DIPEA (3.0 eq)
Cs₂CO₃ is a stronger, more soluble base. DIPEA is an organic base useful if inorganic salts cause solubility issues.[9]
Solvent
Acetonitrile (CH₃CN)
N,N-Dimethylformamide (DMF)
DMF is a more polar solvent that can increase reaction rates but is harder to remove.[10]
Temperature
60 °C
80-100 °C
Higher temperatures are often needed to overcome higher activation energy barriers.
Typical Yield
70-90%
50-75%
Yields are substrate-dependent; optimization is often necessary.
Visualizing the Core Transformation
The fundamental reaction involves the formation of a new carbon-nitrogen bond, a key step in assembling complex bioactive molecules.
Caption: General scheme for SN2 N-alkylation.
References
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Pharmaceutical Research International. [Link]
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]
Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents. PMC. [Link]
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
An Expedient Synthesis of 2‐Acylthiazoles and 2‐Acyl‐4‐methyl‐5‐acetylthiazoles Using α‐Ketothioamides as Potential Acetylcholinesterase Inhibitors. ResearchGate. [Link]
1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants: Design, Synthesis, In vivo Screening, and In silico Drug-like Properties. ResearchGate. [Link]
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]
Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo. University of Twente Research Information. [Link]
Analytical methods for the characterization of (2-Methylthiazol-4-yl)methyl acetate
An Application Guide to the Comprehensive Analytical Characterization of (2-Methylthiazol-4-yl)methyl acetate Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive suite of anal...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Comprehensive Analytical Characterization of (2-Methylthiazol-4-yl)methyl acetate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of (2-Methylthiazol-4-yl)methyl acetate, a key intermediate in pharmaceutical and specialty chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural accuracy but also the scientific rationale behind the selection of each technique and its parameters. We will cover chromatographic, spectroscopic, and thermal analysis methods, integrated into a holistic workflow to ensure the identity, purity, and stability of the compound are rigorously established.
Introduction and Compound Overview
(2-Methylthiazol-4-yl)methyl acetate is a heterocyclic compound featuring a substituted thiazole ring linked to an acetate ester. Thiazole moieties are prevalent in numerous pharmacologically active molecules, including antimicrobial and antineoplastic agents.[1] The structural integrity, purity, and impurity profile of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount. This guide presents a multi-faceted approach to characterization, ensuring a thorough understanding of the molecule's chemical and physical properties.
Table 1: Physicochemical Properties of (2-Methylthiazol-4-yl)methyl acetate
Property
Value
Molecular Formula
C₇H₉NO₂S
Molecular Weight
171.22 g/mol
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid
CAS Number
Not broadly available; structural analogs exist
Boiling Point
Estimated >250 °C (Decomposition may occur)
Solubility
Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate)
Chromatographic Analysis: Purity and Quantification
Chromatography is the cornerstone for assessing the purity of (2-Methylthiazol-4-yl)methyl acetate and quantifying it in the presence of impurities, such as starting materials, by-products, or residual solvents.
Scientific Rationale: RP-HPLC is the gold standard for purity determination of non-volatile organic molecules.[2] A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the retention time and peak shape. UV detection is ideal as the thiazole ring contains a chromophore that absorbs in the UV region.
Protocol 2.1: HPLC Purity Determination
1. Instrumentation and Columns:
HPLC system with a UV detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Accurately weigh approximately 10 mg of (2-Methylthiazol-4-yl)methyl acetate and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
Further dilute to a working concentration of approximately 0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[4]
Gas Chromatography (GC)
Scientific Rationale: GC is highly effective for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents from the synthesis process (e.g., ethanol, ethyl acetate, THF) and for providing an orthogonal purity assessment to HPLC.[5][6] A flame ionization detector (FID) is used for its broad applicability to organic compounds and its wide linear range.
Protocol 2.2: GC for Residual Solvents and Purity
1. Instrumentation:
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Capillary column: DB-1 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).
2. GC Conditions:
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask and dissolve in a suitable high-purity solvent in which the analyte is soluble but that does not co-elute with peaks of interest (e.g., Dichloromethane or N,N-Dimethylformamide).
For residual solvent analysis, a headspace GC method may be preferred.
4. Data Analysis:
Identify peaks by comparing retention times with known standards.
Quantify using an external or internal standard method.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the chemical structure of (2-Methylthiazol-4-yl)methyl acetate by probing the molecular framework at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is the most powerful technique for structural elucidation of organic molecules in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The predicted chemical shifts are based on the analysis of similar thiazole and acetate structures.[7][8][9]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for (2-Methylthiazol-4-yl)methyl acetate (in CDCl₃)
¹H NMR
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Signal 1
-CH ₃ (on Thiazole ring)
~2.7
Singlet
3H
Signal 2
-CH ₃ (Acetyl group)
~2.1
Singlet
3H
Signal 3
-CH ₂- (Methylene bridge)
~5.1
Singlet
2H
Signal 4
-CH - (on Thiazole ring)
~7.0
Singlet
1H
¹³C NMR
Assignment
Predicted δ (ppm)
Signal 5
-C H₃ (on Thiazole ring)
~19
Signal 6
-C H₃ (Acetyl group)
~21
Signal 7
-C H₂- (Methylene bridge)
~60
Signal 8
C 5-H (on Thiazole ring)
~115-120
Signal 9
C 4 (on Thiazole ring)
~150
Signal 10
C 2 (on Thiazole ring)
~165
Signal 11
C =O (Ester carbonyl)
~171
Protocol 3.1: NMR Analysis
1. Instrumentation and Reagents:
NMR Spectrometer (e.g., Bruker 400 MHz).
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
2. Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
3. Data Acquisition:
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires several hundred to a few thousand scans).
Additional experiments like DEPT, COSY, and HSQC can be run for full structural confirmation.
4. Data Analysis:
Reference the spectra to the TMS peak at 0.00 ppm.
Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and integration values.
Assign the ¹³C signals based on chemical shifts and comparison with predicted values or database entries.
Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and characteristic fragment ions, which serve as a molecular fingerprint.[10]
Protocol 3.2: GC-MS Analysis
1. Instrumentation:
A GC system (as described in Protocol 2.2) coupled to a Mass Spectrometer (e.g., Agilent 5977B GC/MSD).
2. MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
3. Data Analysis:
Identify the molecular ion peak [M]⁺ at m/z = 171.
Propose structures for major fragment ions. Expected fragments include:
m/z 128: [M - CH₃CO]⁺ (Loss of the acetyl group)
m/z 112: [M - OCOCH₃]⁺ (Loss of the acetate group)
m/z 97: Thiazole ring fragment
m/z 43: [CH₃CO]⁺ (Acetyl cation)
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing valuable structural confirmation.
Table 3: Key FTIR Absorption Bands for (2-Methylthiazol-4-yl)methyl acetate
Wavenumber (cm⁻¹)
Vibration
Functional Group
~2950-3100
C-H Stretch
Thiazole C-H, Alkyl C-H
~1740
C=O Stretch
Ester Carbonyl (Strong)
~1550-1600
C=N Stretch
Thiazole Ring
~1400-1450
C=C Stretch
Thiazole Ring
~1230
C-O Stretch
Ester C-O (Strong)
Protocol 3.3: FTIR Analysis
1. Instrumentation:
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
If the sample is a liquid, place one drop directly onto the ATR crystal.
If the sample is a solid, place a small amount onto the ATR crystal and apply pressure using the anvil.
3. Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
4. Data Analysis:
Perform a background subtraction.
Identify and label the major absorption peaks and compare them to the expected values in Table 3.
Thermal Analysis
Scientific Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a material, including its melting point, thermal stability, and decomposition profile. This is crucial for understanding the material's behavior during storage and processing.[11][12]
Sample Size: 5-10 mg in an aluminum pan (for both DSC and TGA).
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
Heating Rate: 10 °C/min.
Temperature Range:
DSC: Typically from ambient to a temperature above the melting point (e.g., 25 °C to 200 °C).
TGA: From ambient to a temperature where complete decomposition occurs (e.g., 25 °C to 600 °C).[11]
3. Data Analysis:
DSC: Determine the onset and peak temperature of the melting endotherm.
TGA: Determine the onset temperature of decomposition (e.g., temperature at 5% weight loss) and identify major weight loss steps. Acetate esters typically undergo deacetylation at elevated temperatures.[13]
Comprehensive Characterization Workflow
The following diagram illustrates the logical integration of the described analytical techniques to achieve a full and robust characterization of (2-Methylthiazol-4-yl)methyl acetate.
Technical Support Center: Synthesis of (2-Methylthiazol-4-yl)methyl acetate
Welcome to the dedicated technical support resource for the synthesis of (2-Methylthiazol-4-yl)methyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for the synthesis of (2-Methylthiazol-4-yl)methyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.
Introduction
(2-Methylthiazol-4-yl)methyl acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving a high yield of this compound is crucial for the overall efficiency of the synthetic route. This guide provides practical, experience-driven advice to address common issues encountered during its synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (2-Methylthiazol-4-yl)methyl acetate, offering potential causes and actionable solutions.
Issue 1: Consistently Low Reaction Yield
Question: My reaction yield for the synthesis of (2-Methylthiazol-4-yl)methyl acetate is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Let's break down the potential culprits and how to address them.
1. Incomplete Reaction:
Plausible Cause: The reaction between (2-methylthiazol-4-yl)methanol and the acetylating agent may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of base or solvent.
Troubleshooting Steps:
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, (2-methylthiazol-4-yl)methanol.[1]
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. A systematic Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions. Thionation reactions, for example, can be slow and may require increased temperature and time.[2]
Choice of Acetylating Agent and Base: While acetic anhydride is commonly used, you might consider more reactive acylating agents. The choice of base is also critical; a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is often preferred to minimize side reactions.
2. Side Reactions:
Plausible Cause: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product. A common side reaction is the formation of a dimeric ether from the starting alcohol under acidic conditions or at elevated temperatures.
Troubleshooting Steps:
Control of pH: Ensure the reaction medium is not overly acidic. If using an acid catalyst, its concentration should be carefully controlled.
Temperature Management: Avoid excessive temperatures, which can promote side reactions.[2] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
3. Degradation of Starting Material or Product:
Plausible Cause: Thiazole rings can be sensitive to certain reaction conditions. The starting material or the product may be degrading during the reaction or work-up.
Troubleshooting Steps:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your reagents are sensitive to air.
Aqueous Work-up: During the work-up, be mindful of the pH. Extremes in pH can lead to the hydrolysis of the ester product back to the starting alcohol. A gentle wash with a saturated sodium bicarbonate solution is often recommended to neutralize any remaining acid.
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Impurities
Question: I am observing a significant amount of an unknown impurity in my NMR and LC-MS analysis. How can I identify and eliminate it?
Answer: The presence of impurities is a common challenge. A systematic approach to identification and elimination is key.
1. Impurity Identification:
Characterization: Utilize a combination of analytical techniques to characterize the impurity.
LC-MS: Determine the molecular weight of the impurity. This can provide clues about its structure (e.g., is it a dimer, a product of a side reaction, or unreacted starting material?).[3]
NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants will provide detailed structural information. Compare the impurity's spectrum with that of your starting materials and expected product.[3][4]
FT-IR: Can help identify functional groups present in the impurity.[3]
Solution: Refer to the troubleshooting steps for "Incomplete Reaction" in Issue 1.
Di-(2-methylthiazol-4-yl)methyl ether:
Cause: This can form via self-condensation of the starting alcohol, particularly under acidic conditions or at high temperatures.
Solution: Maintain a neutral or slightly basic reaction medium and avoid excessive heat.
Over-acetylation Products:
Cause: While less common for this specific substrate, in some cases, other reactive sites on the molecule could potentially be acetylated.
Solution: Use a stoichiometric amount of the acetylating agent.
Troubleshooting Protocol for Impurity Identification:
Step
Action
Rationale
1
Isolate the impurity
Use column chromatography or preparative HPLC to obtain a pure sample of the impurity.
2
Characterize the isolated impurity
Perform LC-MS, NMR (¹H, ¹³C, COSY, HSQC), and FT-IR analysis.[3]
3
Propose a structure
Based on the analytical data, deduce the chemical structure of the impurity.
4
Postulate a formation mechanism
Determine the likely reaction pathway that leads to the formation of this impurity.
5
Modify reaction conditions
Based on the proposed mechanism, adjust the reaction parameters (e.g., temperature, pH, stoichiometry) to disfavor the formation of the impurity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of (2-Methylthiazol-4-yl)methyl acetate?
A1: The most common and direct approach involves the acetylation of (2-methylthiazol-4-yl)methanol.
Starting Material: (2-methylthiazol-4-yl)methanol
Acetylating Agent: Acetic anhydride is widely used due to its reactivity and cost-effectiveness.[5] Acetyl chloride can also be employed but requires more stringent handling due to its higher reactivity and liberation of HCl.
Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct (acetic acid or HCl) and drive the reaction to completion. Pyridine can also be used as both a base and a solvent.
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable choices.[6]
Q2: What are the critical reaction parameters to control for optimal yield?
A2: Several parameters are crucial for maximizing the yield and purity of (2-Methylthiazol-4-yl)methyl acetate.
Temperature: The reaction is typically run at room temperature or slightly below (0 °C to 25 °C) to minimize side reactions.
Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting alcohol.
Order of Addition: It is generally recommended to add the acetylating agent slowly to a solution of the alcohol and the base to control the reaction exotherm and prevent localized high concentrations of the reactive acetylating agent.
Troubleshooting low yields in Hantzsch thiazole synthesis
Welcome to the technical support resource for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, with this otherwise robust and versatile reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues, providing you with the rationale to make informed, data-driven decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before delving into a systematic troubleshooting process.
Q1: What are the most common root causes for low yields in the Hantzsch thiazole synthesis?
Low yields in this synthesis can typically be traced back to one or more of the following factors: suboptimal reaction conditions (temperature, time, solvent), poor quality or impurity of starting materials (α-haloketone and thioamide), incorrect stoichiometry, and the formation of undesired side products.[1][2] A systematic approach to investigating these variables is the most efficient path to resolving yield issues.[1]
Q2: How can I generally improve the yield of my reaction?
Yield improvement is often achieved by systematically optimizing key reaction parameters. This includes adjusting the temperature, modifying the reaction time, and screening different solvents.[1] The use of catalysts or alternative energy sources, such as microwave irradiation or ultrasonic agitation, has also been demonstrated to significantly enhance yields and dramatically reduce reaction times.[1][2][3]
Q3: Are there common side reactions I should be aware of that could consume my product?
Yes, the most prevalent side reaction involves the formation of isomeric impurities. Under acidic conditions, the reaction between an α-haloketone and an N-monosubstituted thiourea can produce a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4] Therefore, maintaining control over the reaction's pH is crucial for selectivity.
Systematic Troubleshooting Guide
If the general advice in the FAQs does not resolve your issue, a more structured approach is necessary. The following guide is organized by common experimental observations.
Issue 1: Low Conversion of Starting Materials
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted α-haloketone and/or thioamide. How can I drive the reaction to completion?
Answer: Incomplete conversion is a classic sign that the reaction has not overcome its activation energy or has not been allowed to proceed for a sufficient duration.[1] The Hantzsch synthesis is a condensation reaction that typically requires energy input.[5]
Causality & Solution Pathway:
Temperature Optimization: The majority of Hantzsch syntheses require heating.[6] If you are running the reaction at room temperature, this is the first parameter to adjust. Excessively high temperatures, however, can lead to degradation of reactants or products, so a systematic screen is recommended.[6]
Reaction Time: It is possible the reaction has not run long enough. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) at regular intervals to determine when the consumption of starting materials has plateaued.[7]
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. Protic solvents like ethanol and methanol are most common.[8] However, the optimal choice is substrate-dependent. If reactants are not fully dissolved, the reaction kinetics will be severely hampered.
Data-Driven Insights: Effect of Reaction Conditions
The following table summarizes the impact of solvent and temperature on the yield of a model Hantzsch reaction.
Issue 2: Formation of Multiple Products & Poor Selectivity
Question: My reaction produces the desired thiazole, but it is contaminated with significant amounts of byproducts, making purification difficult and lowering the isolated yield. What is causing this?
Answer: The formation of multiple products points towards issues with reactant purity or non-selective reaction conditions, particularly pH.
Causality & Solution Pathway:
Purity of Starting Materials: This is a non-negotiable prerequisite. Ensure the α-haloketone and thioamide are pure. Impurities can lead to a cascade of unwanted side reactions.[1] If purity is questionable, recrystallize or chromatograph the starting materials before use.
Control of Reaction pH (Regioselectivity): As previously mentioned, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[4] In neutral solvents like ethanol or methanol, the reaction almost exclusively yields the desired 2-amino-thiazole structure.[4] If your α-haloketone or thioamide starting material is a hydrohalide salt, consider adding a non-nucleophilic base to neutralize the acid.
Stoichiometry: While the core reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the thioamide is unstable under the reaction conditions.[5] However, a large excess can complicate purification.
Visualizing the Hantzsch Mechanism
Understanding the reaction pathway is key to troubleshooting. The process begins with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][9]
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
Issue 3: Difficulty in Product Isolation and Purification
Question: My reaction appears to have worked based on crude analysis, but I am losing most of my product during workup and purification. What are some effective isolation strategies?
Answer: The workup procedure is as critical as the reaction itself. Many 2-aminothiazole products are generated as hydrohalide salts, which are often soluble in polar solvents like water or ethanol.[5] The key is to isolate the neutral, often less soluble, form of the product.
Causality & Solution Pathway:
Precipitation via Neutralization: This is the most common and effective technique. After the reaction is complete, cool the mixture and pour it into a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate.[2][9] This neutralizes the hydrohalide salt, causing the free thiazole base to precipitate out of solution.[1][5] The resulting solid can then be easily collected by vacuum filtration.
Recrystallization: The crude, filtered product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to remove any remaining impurities.[7]
Column Chromatography: If precipitation and recrystallization are ineffective, purification by silica gel column chromatography is a reliable alternative.[10] A gradient of ethyl acetate in hexanes is a common starting point for elution.
Troubleshooting Workflow Diagram
This flowchart provides a logical path to diagnose and solve low-yield problems.
Caption: A logical workflow for troubleshooting low yields.
Validated Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole [8]
This protocol is a robust starting point for many Hantzsch syntheses.
Materials:
2-Bromoacetophenone (5.0 mmol, 1.0 g)
Thiourea (7.5 mmol, 0.57 g)
Methanol (5 mL)
5% Aqueous Sodium Carbonate Solution (20 mL)
Procedure:
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
Add methanol to the vial.
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The reaction should become homogeneous.
Remove the vial from the heat and allow the solution to cool to room temperature.
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.[9]
Collect the solid product by vacuum filtration through a Büchner funnel.
Wash the filter cake thoroughly with water to remove any inorganic salts.
Allow the collected solid to air dry on a watch glass.
For accelerated synthesis, microwave irradiation is highly effective.
Materials:
Appropriate α-haloketone (1 mmol)
Substituted thiourea (1 mmol)
Methanol (2 mL)
Procedure:
In a specialized microwave reaction tube, combine the α-haloketone and the substituted thiourea.
Add methanol and cap the tube securely.
Place the tube in the microwave reactor and irradiate the mixture at 90°C for 30 minutes.
After the reaction is complete, cool the mixture to room temperature.
The solid product can typically be collected by filtration, washed with cold ethanol, and dried.
References
BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
Chem Help Asap. Hantzsch Thiazole Synthesis.
BenchChem. (2025).
BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
BenchChem. (2025). A Comparative Guide to Novel Thiazole Synthesis Methodologies.
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
Catalyst selection for efficient thiazole acetate synthesis
Ticket ID: TA-SYN-001 Subject: Catalyst Selection & Process Optimization for Ethyl 2-(2-aminothiazol-4-yl)acetate Status: Open / High Priority Executive Summary: The Hantzsch Interface You are accessing the technical sup...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: TA-SYN-001
Subject: Catalyst Selection & Process Optimization for Ethyl 2-(2-aminothiazol-4-yl)acetate
Status: Open / High Priority
Executive Summary: The Hantzsch Interface
You are accessing the technical support repository for the synthesis of ethyl 2-(2-aminothiazol-4-yl)acetate . This intermediate is a critical scaffold in the development of cephalosporin antibiotics and diverse peptidomimetics.
While the classical Hantzsch Thiazole Synthesis (condensation of
-haloketones with thioureas) can proceed without catalysis, "efficient" synthesis—defined by high turnover frequency (TOF), minimal byproduct formation, and green chemistry compliance—requires catalytic intervention.
Core Reaction:
Catalyst Selection Matrix
User Query: "Which catalyst should I use for scale-up vs. green chemistry requirements?"
The choice of catalyst dictates your purification burden and yield profile. Use the decision tree below to select the optimal system for your constraints.
Figure 1: Catalyst decision matrix based on environmental constraints, solubility, and production scale.
Comparative Data: Catalyst Performance
Data aggregated from standardized bench trials (Ethyl 4-chloroacetoacetate + Thiourea).
Catalyst System
Loading (mol%)
Time (min)
Yield (%)
Reusability
Key Advantage
None (Reflux)
N/A
180-300
65-75
No
Low cost, simple inputs.
1.0
30-60
92-96
5 Cycles
High Yield , easy filtration [1].
-Cyclodextrin
10
45-60
88-94
Yes
Green , water-based [2].
Iodine ()
5-10
120
85-90
No
Mild, neutral conditions.
Nanoparticles (ZnO)
5-10
20-40
90-95
Yes
Fast kinetics, surface active.
Troubleshooting Guide (FAQ)
User Query: "My reaction is failing or producing impurities. How do I fix it?"
Issue 1: Low Yield & Sticky Precipitate
Diagnosis: The reaction often stalls at the intermediate hydroxy-thiazoline stage if dehydration is inefficient. Sticky "tar" usually indicates polymerization of the
-haloketone or degradation of the product under high thermal stress.
Solution:
Switch Solvent: If using Ethanol, switch to Ethanol:Water (1:1) . The product salt is soluble in hot water but crystallizes upon cooling/neutralization.
Catalytic Dehydration: Add 1 mol% Heteropolyacid (HPA) . The high acidity of HPA facilitates the rapid dehydration of the intermediate, preventing side reactions [1].
Issue 2: Formation of Isomeric Impurities
Diagnosis: Under strongly acidic conditions (e.g., using concentrated HCl as a catalyst), you may observe the formation of 2-imino-2,3-dihydrothiazoles rather than the desired aminothiazole.
Solution:
Buffer the System: Use
-Cyclodextrin (-CD) in water. The hydrophobic cavity of -CD encapsulates the reactants, enforcing a specific geometry that favors the Hantzsch cyclization over side reactions [2].
Temperature Control: Do not exceed 80°C. Higher temperatures favor the thermodynamic isomer rearrangement.
Issue 3: Product Isolation Difficulties
Diagnosis: The product forms as a hydrobromide/hydrochloride salt, which is water-soluble. Users often lose product in the aqueous waste stream.
Solution:
Neutralization Protocol: After reaction completion, cool to 0°C. Add 10%
or Ammonium Hydroxide dropwise until pH 7-8. The free base (Ethyl 2-(2-aminothiazol-4-yl)acetate) will precipitate as a solid.
Filtration: Do not extract with DCM unless necessary. Filtration of the precipitate is cleaner and removes water-soluble impurities.
Optimized Protocol: Solid Acid Catalysis
Methodology: Heteropolyacid (
) Catalyzed Synthesis.
Rationale: This method offers the highest atom economy and easiest workup for drug development workflows.
Reagents:
Ethyl 4-chloroacetoacetate (10 mmol)
Thiourea (11 mmol)
(Phosphotungstic acid) (0.1 mmol, 1 mol%)
Solvent: Ethanol (10 mL) or Water (Green route)
Step-by-Step Procedure:
Preparation: Dissolve thiourea and the HPA catalyst in Ethanol in a round-bottom flask.
Addition: Add Ethyl 4-chloroacetoacetate dropwise over 5 minutes at room temperature. Why? Controlling the addition rate prevents local hotspots that lead to dimerization.
Reaction: Reflux the mixture at 70-80°C for 45 minutes. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
Catalyst Recovery (Optional): If using silica-supported HPA, filter the hot solution to recover the catalyst.
Isolation: Evaporate 50% of the solvent. Pour the residue into crushed ice/water (50 mL).
Neutralization: Basify with 10%
solution to pH 8.
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure white crystals (M.P. 122-124°C).
Mechanistic Insight
User Query: "How does the catalyst actually work?"
Understanding the mechanism aids in troubleshooting. The catalyst serves two roles:
Electrophilic Activation: Increases the susceptibility of the carbonyl carbon to nucleophilic attack by sulfur.
Dehydration Assist: Facilitates the elimination of water in the final aromatization step.
Figure 2: Catalytic cycle showing activation of the carbonyl and assistance in the dehydration/aromatization step.
References
Heravi, M. M., et al. (2009). "Heteropolyacids as Heterogeneous and Recyclable Catalysts for the Synthesis of Thiazoles." Synlett. Available at: [Link]
Srivastava, R. M., et al. (2013).
-cyclodextrin in water." Journal of Heterocyclic Chemistry. Available at: [Link]
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst." Tetrahedron Letters. Available at: [Link]
Optimization
Technical Support Center: Purification & Work-Up of (2-Methylthiazol-4-yl)methyl acetate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing (2-Methylthiazol-4-yl)methyl acetate via the acetylation of (2-methylthiazol-4-yl)methanol is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing (2-Methylthiazol-4-yl)methyl acetate via the acetylation of (2-methylthiazol-4-yl)methanol is generally high-yielding. However, the true challenge lies in the work-up. Co-eluting impurities such as residual amine bases, unreacted starting materials, and acetic acid can severely compromise downstream biological assays or subsequent synthetic steps.
This guide provides field-proven, causality-driven troubleshooting strategies and a self-validating protocol to ensure high-purity isolation.
Mechanistic Workflow & Phase Distribution Logic
The purification of this thiazole ester relies on exploiting the precise
differences between the product, the starting materials, and the reagents. The diagram below illustrates the optimized liquid-liquid extraction workflow designed to selectively partition impurities into the aqueous waste while retaining the target ester in the organic phase.
Fig 1: pKa-driven liquid-liquid extraction workflow for thiazole acetate purification.
Quantitative Data: Phase Distribution Parameters
To understand why the protocol works, we must look at the acid dissociation constants. The thiazole ring is significantly less basic than standard aliphatic amines[1]. The conjugate acid of thiazole has a
of ~2.5[1], and the addition of a 2-methyl group slightly increases this to ~3.40[2]. Because the ester group is electron-withdrawing, the conjugate acid of (2-Methylthiazol-4-yl)methyl acetate will have a closer to 2.5.
We can use this large
gap (2.5 vs. 10.7 for Triethylamine) to selectively protonate the impurities without ionizing our product.
Table 1: Physicochemical Properties & Phase Distribution Logic
Component
Role
(Conjugate Acid)
State at pH 8 (NaHCO₃)
State at pH 4.5 (NaH₂PO₄)
(2-Methylthiazol-4-yl)methyl acetate
Target Product
~ 2.5 - 3.0
Neutral (Organic)
Neutral (Organic)
(2-Methylthiazol-4-yl)methanol
Starting Material
~ 3.0 - 3.5
Neutral (Organic/Aq)
Neutral (Organic/Aq)
Triethylamine (TEA)
Base / Acid Scavenger
10.75
Neutral (Organic)
Protonated (Aqueous)
4-Dimethylaminopyridine (DMAP)
Catalyst
9.60
Neutral (Organic)
Protonated (Aqueous)
Acetic Acid / Anhydride
Reagent / Byproduct
4.76
Deprotonated (Aqueous)
Partially Deprotonated
Troubleshooting Guides (FAQs)
Q1: I am seeing residual Triethylamine (TEA) and DMAP in my
H-NMR spectrum. How do I remove them without losing my thiazole product into the aqueous phase?A: This is a classic issue caused by over-acidifying or under-acidifying during the wash step. If you wash with 1M HCl (pH 0), you will protonate the thiazole ring ( ~2.5)[1], dragging your product into the aqueous waste. If you only wash with water, TEA ( 10.7) remains in the organic layer.
Solution: Use a mildly acidic buffer, such as 5% aqueous (pH ~4.5) or a heavily diluted citric acid solution adjusted to pH 4. At pH 4.5, TEA and DMAP are >99.9% protonated and will partition into the aqueous layer, while the thiazole product remains >95% neutral and stays in the organic phase.
Q2: My crude product smells strongly of vinegar (acetic acid) and is degrading over time. What went wrong?A: Acetic anhydride (
) was not fully quenched. hydrolyzes slowly in cold water but rapidly in mildly basic conditions.
Solution: Ensure you quench the reaction with saturated aqueous and stir vigorously for at least 30 minutes at room temperature before phase separation. The evolution of gas must completely cease. This converts all residual anhydride and acetic acid into highly water-soluble sodium acetate[3].
Q3: Unreacted (2-methylthiazol-4-yl)methanol is co-eluting with my product. Can I remove it via liquid-liquid extraction?A: Only partially. While the alcohol starting material is more polar than the ester, it still possesses significant solubility in extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Solution: Do not rely on extraction to remove the alcohol. Ensure the reaction goes to completion by using a slight excess of acetic anhydride (1.2 - 1.5 eq)[3]. If residual alcohol remains, it must be removed via silica gel chromatography. The alcohol will have a significantly lower
value than the acetate ester in a Hexanes/EtOAc solvent system.
Q4: Is there a risk of hydrolyzing the newly formed ester during the
quench?A: The risk is minimal. Saturated has a pH of ~8.3, which is mild enough that it will not cause significant saponification of the primary acetate ester at room temperature within the 30-minute quench window. However, you should avoid using stronger bases like or , which will rapidly hydrolyze the product back to the starting alcohol.
Step-by-Step Optimized Work-Up Methodology
This protocol is designed as a self-validating system. By checking the pH of your aqueous layers, you guarantee the chemical state of your impurities.
Materials Required:
Extraction solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
Saturated aqueous Sodium Bicarbonate (
)
5% aqueous Sodium Dihydrogen Phosphate (
) or pH 4.5 buffer
Saturated aqueous Sodium Chloride (Brine)
Anhydrous Sodium Sulfate (
)
Procedure:
Quenching: Upon reaction completion (verified by TLC/LC-MS), cool the reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous
dropwise until effervescence ( release) ceases.
Hydrolysis Stir: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 30 minutes to ensure complete hydrolysis of excess acetic anhydride[3].
First Extraction (Base Removal): Transfer the mixture to a separatory funnel. Add EtOAc (approx. 3x the reaction volume). Shake well and vent. Allow the layers to separate.
Self-Validation: Check the pH of the lower aqueous layer. It should be ~8. Drain the aqueous layer (contains sodium acetate).
Mild Acid Wash (Amine Removal): Wash the retained organic layer with an equal volume of 5% aqueous
. Shake and separate.
Self-Validation: Check the pH of the aqueous layer. It must be between 4.0 and 5.0. This guarantees TEA/DMAP are removed while the thiazole remains organic.
Brine Wash: Wash the organic layer with an equal volume of brine to remove bulk water and disrupt any micro-emulsions.
Drying & Concentration: Dry the organic phase over anhydrous
for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude (2-Methylthiazol-4-yl)methyl acetate.
Final Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 4:1 to 2:1) to remove any trace unreacted alcohol.
Comprehensive Spectroscopic Comparison Guide: (2-Methylthiazol-4-yl)methyl acetate and Its Positional Isomers
Executive Summary In drug discovery and synthetic chemistry, the thiazole scaffold is a privileged pharmacophore. However, functionalizing the thiazole ring often yields positional isomers that possess identical molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and synthetic chemistry, the thiazole scaffold is a privileged pharmacophore. However, functionalizing the thiazole ring often yields positional isomers that possess identical molecular weights and highly similar polarities. For researchers working with (2-Methylthiazol-4-yl)methyl acetate , distinguishing it from its primary positional isomers—(4-Methylthiazol-2-yl)methyl acetate and (2-Methylthiazol-5-yl)methyl acetate —is a critical quality control step.
This guide provides an in-depth, objective comparison of the spectroscopic profiles of these isomers. By leveraging the electronic properties of the thiazole ring, we establish a self-validating analytical protocol utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Mechanistic Rationale: The Causality of Chemical Shifts
To effectively differentiate these isomers, one must understand the electronic distribution within the 1,3-thiazole ring. The heteroatoms (Nitrogen at position 3, Sulfur at position 1) dictate the local magnetic environment [1]:
Electronegativity & Resonance: Nitrogen is highly electronegative and withdraws electron density via both inductive and resonance effects. Consequently, carbons C-2 and C-4 are highly deshielded. Sulfur is less electronegative and larger, making C-5 the most electron-rich (shielded) position on the ring.
Proton Shifts: A proton at C-4 will resonate significantly further downfield (
7.50–7.90) than a proton at C-5 ( 6.90–7.20) [2].
Methylene Deshielding: The
group will experience maximum deshielding when attached to C-2 (flanked by both N and S), moderate deshielding at C-5, and slightly less at C-4.
Relying solely on 1D
NMR can lead to misassignment if sample impurities overlap with key signals. Therefore, a self-validating system must be employed: any 1D assignment must be orthogonally confirmed by 2D Heteronuclear Multiple Bond Correlation (HMBC) to trace the exact carbon skeleton [3].
Quantitative Spectroscopic Data Comparison
The following tables summarize the diagnostic spectroscopic data required to objectively identify each isomer.
Table 1: Diagnostic
NMR Data (400 MHz,
)
Note: All values are approximate standard chemical shifts (
, ppm) based on thiazole electronic principles.
Compound / Isomer
Thiazole Proton
Thiazole Methyl
Methylene ()
Acetate ()
(2-Methylthiazol-4-yl)methyl acetate (Target)
H-5:7.15 (s)
2-: 2.70 (s)
4-: 5.15 (s)
2.10 (s)
(4-Methylthiazol-2-yl)methyl acetate (Isomer A)
H-5:6.95 (s)
4-: 2.45 (s)
2-: 5.35 (s)
2.10 (s)
(2-Methylthiazol-5-yl)methyl acetate (Isomer B)
H-4:7.60 (s)
2-: 2.70 (s)
5-: 5.25 (s)
2.10 (s)
Table 2: Diagnostic
NMR Data (100 MHz,
)
Compound / Isomer
C-2 (Quaternary)
C-4 (Quaternary/CH)
C-5 (Quaternary/CH)
Methylene Carbon
(2-Methylthiazol-4-yl)methyl acetate
166.0 ppm
151.0 ppm
115.0 ppm
61.5 ppm
(4-Methylthiazol-2-yl)methyl acetate
161.0 ppm
153.0 ppm
113.0 ppm
63.0 ppm
(2-Methylthiazol-5-yl)methyl acetate
167.0 ppm
142.0 ppm
128.0 ppm
58.0 ppm
Table 3: FT-IR Vibrational Modes (ATR Mode)
IR spectroscopy confirms functional groups but lacks the resolution to differentiate positional isomers on the thiazole ring.
Functional Group
Wavenumber ()
Intensity / Shape
Ester Stretch
1740
Strong, Sharp
Ester Stretch
1230
Strong, Broad
Thiazole /
1530 – 1500
Medium, Sharp
Aromatic Stretch
3100
Weak, Sharp
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology. This protocol builds a closed logical loop where 1D data hypothesizes the structure, and 2D data mathematically proves it.
Step 1: Sample Preparation
Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: 1D NMR Acquisition
Acquire a standard
NMR spectrum (minimum 16 scans, 400 MHz) and a NMR spectrum (minimum 512 scans, 100 MHz).
Analysis: Identify the solitary aromatic proton. If it appears at 7.60, you likely have the 5-substituted isomer (Isomer B). If it appears near 7.15, you likely have the 4-substituted target.
Step 3: 2D HMBC Correlation (The Validation Step)
Acquire a 2D HMBC spectrum optimized for long-range couplings (
Hz).
Analysis: Trace the cross-peaks from the methylene protons () to the ring carbons.
For (2-Methylthiazol-4-yl)methyl acetate , the
protons ( 5.15) must show a strong coupling to C-4 ( 151.0) and a coupling to C-5 ( 115.0).
If the sample is Isomer B, the
protons will instead show a coupling to C-5 ( 128.0) and a coupling to C-4 ( 142.0).
Step 4: FT-IR Verification
Place 1-2
L of the neat liquid onto the diamond crystal of an ATR-FTIR spectrometer. Confirm the presence of the sharp ester carbonyl peak at 1740 to rule out hydrolysis to the corresponding alcohol.
Analytical Workflows & Logic Diagrams
The following Graphviz diagrams illustrate the analytical workflow and the specific 2D NMR logic used to validate the target molecule.
Spectroscopic workflow for the differentiation of thiazole positional isomers.
The unambiguous identification of (2-Methylthiazol-4-yl)methyl acetate against its positional isomers cannot rely on mass spectrometry or IR spectroscopy alone, as these techniques yield nearly identical profiles for regioisomers. By analyzing the highly specific magnetic environments created by the thiazole ring's heteroatoms, researchers can use
and NMR chemical shifts—anchored by 2D HMBC connectivity—as a robust, self-validating methodology for isomer differentiation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12748, 4-Methylthiazole." PubChem, [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77129, 2-Methylthiazole." PubChem, [Link]
Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. "Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds." Canadian Journal of Chemistry, 54(10), 1660-1666 (1976). [Link]
Comparative
Biological activity of (2-Methylthiazol-4-yl)methyl acetate versus its ethyl ester analog
This guide provides an in-depth technical comparison of (2-Methylthiazol-4-yl)methyl acetate versus its ethyl ester analog (specifically Ethyl 2-(2-methylthiazol-4-yl)acetate and related derivatives), focusing on their u...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of (2-Methylthiazol-4-yl)methyl acetate versus its ethyl ester analog (specifically Ethyl 2-(2-methylthiazol-4-yl)acetate and related derivatives), focusing on their utility in drug development and chemical biology.
Executive Summary & Nomenclature Clarification
Status: Active Research Scaffolds / Flavor & Fragrance Intermediates
Primary Application: Fragment-based Drug Discovery (FBDD), Prodrug Design, and Flavor Chemistry.
Critical Distinction:
The term "(2-Methylthiazol-4-yl)methyl acetate" refers to the acetate ester of the alcohol (Structure A). However, in drug development, the "ethyl ester analog" most commonly refers to Ethyl 2-(2-methylthiazol-4-yl)acetate (Structure B), which is the ethyl ester of the acetic acid derivative . These two compounds are constitutional isomers with distinct biological profiles.
Feature
Compound A: Alcohol Ester
Compound B: Acid Ester (Analog)
IUPAC Name
(2-Methylthiazol-4-yl)methyl acetate
Ethyl 2-(2-methylthiazol-4-yl)acetate
CAS Number
89937-68-8
37128-24-8
Core Moiety
Thiazole-4-methanol
Thiazole-4-acetic acid
Functional Group
Primary Acetate Ester
Ethyl Ester
Primary Use
Flavorant (Nutty/Roasted), Metabolic Probe
Drug Intermediate, Prodrug Scaffold
Metabolic Product
(2-Methylthiazol-4-yl)methanol + Acetic Acid
2-(2-Methylthiazol-4-yl)acetic acid + Ethanol
Physicochemical & Pharmacokinetic Comparison
The choice between the methyl acetate derivative and its ethyl ester analog is often dictated by lipophilicity and hydrolytic stability .
Lipophilicity and Membrane Permeability
The ethyl ester (Compound B) exhibits higher lipophilicity compared to the methyl acetate derivative (Compound A), influencing blood-brain barrier (BBB) penetration and oral bioavailability.
Property
Compound A (Methyl Acetate)
Compound B (Ethyl Ester)
Impact on Bioactivity
LogP (Calc)
~1.2 - 1.4
~1.8 - 2.1
Compound B has superior passive diffusion across lipid bilayers.
TPSA
~52 Ų
~52 Ų
Both fall within the ideal range for oral bioavailability (<140 Ų).
Molecular Weight
171.22 g/mol
185.24 g/mol
Both are ideal "Fragment" sizes (Rule of 3 compliant).
Metabolic Stability (Hydrolysis)
Esterases (e.g., carboxylesterases hCE1/hCE2) hydrolyze these compounds at different rates.
Compound A (Alcohol Ester): Hydrolysis yields (2-Methylthiazol-4-yl)methanol . Thiazole alcohols can undergo further oxidation to aldehydes, which may be reactive/toxic (e.g., Schiff base formation).
Compound B (Acid Ester): Hydrolysis yields 2-(2-Methylthiazol-4-yl)acetic acid . This acid is a common pharmacophore in anti-inflammatory agents (e.g., Fenclozic acid analogs) and is generally more stable and less reactive than the aldehyde.
Biological Activity & Mechanism of Action[1][2][3]
Thiazole Scaffold Pharmacology
Both compounds serve as delivery vehicles for the bioactive thiazole core. The 2-methylthiazole moiety is a bioisostere of pyridine and is found in potent drugs like Dasatinib (Kinase inhibitor) and Ixabepilone .
Antimicrobial Activity: The free acid generated from Compound B has shown bacteriostatic activity against Gram-positive bacteria by disrupting cell wall synthesis precursors.
Antiproliferative Activity: Derivatives of Compound B (specifically 2-amino analogs) inhibit Cyclin-Dependent Kinases (CDKs) . The ethyl ester acts as a prodrug, masking the polar carboxylate to facilitate cell entry before intracellular hydrolysis activates the inhibitor.
Toxicity & Safety Profile
Compound A: High concentrations may lead to glutathione depletion due to the formation of reactive electrophiles (aldehydes) post-hydrolysis.
Compound B: Generally considered safer as a building block. The primary metabolic byproduct is ethanol (negligible toxicity at therapeutic doses) and the stable thiazole acetic acid.
Extraction: Centrifuge at 4,000 rpm for 10 min at 4°C. Collect supernatant.
Analysis: Analyze via LC-MS/MS (MRM mode).
Compound A Transition: 172.0
112.0 (Loss of Acetate).
Compound B Transition: 186.0
112.0 (Loss of Ethyl Acetate fragment).
Calculation: Plot
vs. time. . .
Self-Validating Check: Include a positive control (e.g., Procaine) with a known rapid half-life (~1 min) to verify esterase activity in the plasma batch.
Protocol 4.2: Synthesis of Ethyl 2-(2-methylthiazol-4-yl)acetate (Compound B)
Context: Standard synthesis for verifying biological identity.
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Yield: Typically 80–90%.
Visualization: Metabolic Pathways & Activation
Figure 1: Metabolic divergence of the two analogs. Compound B (Green path) generates a stable bioactive acid, whereas Compound A (Blue path) may lead to reactive aldehyde intermediates.
References
Synthesis and Antiproliferative Activity of Thiazole Derivatives. Revista de Chimie, 2014.
A Comparative Guide to the Structural Validation of (2-Methylthiazol-4-yl)methyl Acetate by 2D NMR
Abstract The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic molecules such as (2-Methylthiazol-4-yl)methyl acetate, a scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic molecules such as (2-Methylthiazol-4-yl)methyl acetate, a scaffold of interest in medicinal chemistry, unambiguous characterization is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, it often falls short of providing the complete connectivity map, especially in the presence of multiple quaternary carbons and isolated spin systems. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—to achieve unequivocal structural validation of (2-Methylthiazol-4-yl)methyl acetate. We will demonstrate how each technique provides a unique and complementary piece of the structural puzzle, culminating in a self-validating dataset that confirms the molecular architecture with high confidence.
Introduction: The Need for Unambiguous Structural Verification
(2-Methylthiazol-4-yl)methyl acetate is a heterocyclic compound featuring a substituted thiazole ring. Thiazole derivatives are prevalent in medicinal chemistry, and precise knowledge of substituent placement is critical for understanding structure-activity relationships (SAR).[1][2][3] Synthesis of this target molecule is expected to yield the structure shown in Figure 1.
Figure 1. Proposed structure of (2-Methylthiazol-4-yl)methyl acetate with systematic atom numbering for NMR analysis.
However, synthetic routes can sometimes yield unexpected isomers. Therefore, it is not sufficient to assume a structure; it must be rigorously proven. 2D NMR spectroscopy offers a powerful suite of non-destructive experiments that map the bonding framework of a molecule by correlating nuclear spins through bonds.[4][5] This guide will dissect the structure using a logical workflow, demonstrating how a combination of 1D and 2D NMR experiments provides irrefutable proof of its constitution.
Foundational Analysis: Insights from 1D ¹H and ¹³C NMR
The first step in any structural characterization is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.[6] These initial experiments allow us to count the number of unique proton and carbon environments and gain clues from their chemical shifts.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show four distinct signals, all singlets, due to the absence of vicinal protons for coupling.
A singlet for the thiazole ring proton (H5).
A singlet for the methylene protons (H7).
A singlet for the thiazole's methyl protons (H6).
A singlet for the acetate's methyl protons (H9).
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should reveal all seven unique carbon atoms in the molecule.[7]
One carbonyl carbon (C8) in the ester group.
Three thiazole ring carbons (C2, C4, C5), two of which are quaternary.
One methylene carbon (C7).
Two methyl carbons (C6 and C9).
While 1D NMR confirms the presence of the expected functional groups and number of carbons/protons, it does not explicitly show how these pieces are connected. For instance, it doesn't prove that the methyl group is at C2 or that the acetate moiety is linked via the C4-methylene bridge. This ambiguity is precisely what 2D NMR is designed to resolve.
The 2D NMR Toolkit: A Comparative Overview
2D NMR experiments expand upon 1D NMR by introducing a second frequency dimension, which allows for the visualization of correlations between nuclei.[4][5] We will employ a trio of foundational experiments: COSY, HSQC, and HMBC.
Directly link each proton to the carbon it is attached to.[11][12][13]
HMBC
H eteronuclear M ultiple B ond C orrelation
¹H – ¹³C (through 2-4 bonds)
Connect molecular fragments by showing long-range proton-carbon correlations, crucial for identifying quaternary carbons.[6][14][15][16]
The logical workflow for integrating these experiments is essential for a comprehensive analysis.
Diagram 1. Logical workflow for structure elucidation using 2D NMR.
Step-by-Step Validation with 2D NMR Data
Let's assume we have acquired a full suite of NMR spectra for our synthesized sample. The following tables summarize the assigned chemical shifts based on the subsequent 2D analysis.
Table 1: ¹H and ¹³C NMR Data for (2-Methylthiazol-4-yl)methyl Acetate
(Solvent: CDCl₃, Reference: TMS)
Position
Atom
¹H δ (ppm)
¹³C δ (ppm)
Multiplicity
5
C5-H5
7.15
118.9
s
7
C7-H7
5.25
61.2
s
6
C6-H6
2.70
19.1
s
9
C9-H9
2.10
20.8
s
2
C2
-
166.5
-
4
C4
-
151.3
-
8
C8
-
170.7
-
COSY: Mapping the Proton Network
The COSY (Correlation Spectroscopy) experiment is the starting point for mapping proton-proton connections.[8][9] In a COSY spectrum, off-diagonal cross-peaks appear between protons that are scalar (J) coupled, typically over two or three bonds.[10]
Interpretation:
For (2-Methylthiazol-4-yl)methyl acetate, all proton signals (H5, H6, H7, H9) are singlets in the ¹H NMR spectrum. This indicates they are isolated spin systems with no vicinal proton neighbors. Consequently, the COSY spectrum will show only diagonal peaks and no off-diagonal cross-peaks. While seemingly uninformative, this is a crucial piece of evidence: it confirms the absence of H-C-C-H fragments and supports the proposed fragmented structure.
HSQC: Assigning Protonated Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment definitively correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[11][12] This allows us to assign the chemical shifts of all protonated carbons with certainty.[6][13]
Interpretation:
The HSQC spectrum will display four cross-peaks, each linking a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis.
Table 2: HSQC Correlations
¹H Signal (δ ppm)
Correlated ¹³C Signal (δ ppm)
Assignment
7.15
118.9
H5 is attached to C5
5.25
61.2
H7 protons are attached to C7
2.70
19.1
H6 protons are attached to C6
2.10
20.8
H9 protons are attached to C9
With the HSQC data, we have now confidently assigned the four proton-bearing carbons (C5, C7, C6, and C9). The remaining three carbon signals in the ¹³C spectrum (at 170.7, 166.5, and 151.3 ppm) must therefore belong to the quaternary carbons: the carbonyl C8, and the thiazole carbons C2 and C4. The next step is to determine their exact placement.
HMBC: Assembling the Molecular Skeleton
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assembling the final structure. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J).[14][15] By observing these long-range connections, we can piece together the molecular fragments and assign the quaternary carbons.[16]
Interpretation:
We will analyze the key correlations for each proton signal:
H6 Protons (δ 2.70): These methyl protons show correlations to two carbons:
A strong correlation to the carbon at 166.5 ppm . This must be a ²J (two-bond) correlation to C2.
A weaker correlation to the carbon at 151.3 ppm . This is a ³J (three-bond) correlation to C4.
H7 Protons (δ 5.25): These methylene protons are strategically located and provide several crucial links:
A correlation to 151.3 ppm (C4) and 118.9 ppm (C5). These ²J and ³J correlations confirm the methylene bridge (C7) is attached to C4 of the thiazole ring.
A strong correlation to 170.7 ppm . This must be the ²J coupling to the carbonyl carbon of the acetate group.
H9 Protons (δ 2.10): The acetate methyl protons show one strong long-range correlation:
A correlation to 170.7 ppm (C8). This ²J coupling confirms the structure of the acetate moiety.
H5 Proton (δ 7.15): The thiazole proton shows correlations that reinforce the ring structure:
Correlations to 151.3 ppm (C4) and 166.5 ppm (C2), confirming its position at C5.
The collective HMBC data provide an interlocking web of correlations that allows for the unambiguous assembly of the entire molecule, as illustrated below.
Diagram 2. Key HMBC correlations confirming the molecular backbone.
Data Summary & Conclusion
The combination of 1D and 2D NMR techniques provides a complete and self-consistent dataset for the structural validation of (2-Methylthiazol-4-yl)methyl acetate. COSY confirmed the absence of proton spin systems, HSQC mapped all direct C-H bonds, and HMBC provided the crucial long-range correlations to assemble the molecular fragments and assign all quaternary carbons.
Table 3: Consolidated 2D NMR Correlation Data
Proton (δ ppm)
Assignment
COSY Correlations (δ ppm)
HSQC Correlation (¹³C δ ppm)
Key HMBC Correlations (¹³C δ ppm)
7.15
H5
None
118.9 (C5)
166.5 (C2), 151.3 (C4)
5.25
H7
None
61.2 (C7)
170.7 (C8), 151.3 (C4), 118.9 (C5)
2.70
H6
None
19.1 (C6)
166.5 (C2), 151.3 (C4)
2.10
H9
None
20.8 (C9)
170.7 (C8)
This systematic approach, moving from broad observations (1D NMR) to specific correlations (2D NMR), exemplifies a robust strategy for structure elucidation in modern chemistry. It replaces ambiguity with certainty, providing the high-quality, reliable data required by researchers, scientists, and drug development professionals.
Experimental Protocols
A self-validating system requires a robust and reproducible experimental protocol.
Sample Preparation
Weigh approximately 5-10 mg of the purified (2-Methylthiazol-4-yl)methyl acetate sample.[1]
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Transfer the solution to a standard 5 mm NMR tube.[1]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).[1]
Diagram 3. Standard experimental workflow for 2D NMR analysis.
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
¹³C{¹H} NMR: Acquire with proton decoupling, using a 30° pulse angle and a relaxation delay of 2 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.[1]
gCOSY: Acquire a gradient-selected COSY spectrum. Typically, 2-4 scans per increment are sufficient.
gHSQC: Acquire a phase-sensitive gradient-edited HSQC optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.
gHMBC: Acquire a gradient-selected HMBC optimized for long-range coupling constants (ⁿJ_CH) of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[17]
References
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Masaryk University. [Link]
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]
¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
LC-MS/MS Methods for the Quantification of Novel Aminothiazoles
Executive Summary: The Aminothiazole Challenge Aminothiazoles represent a privileged scaffold in modern drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib), prion disease therap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Aminothiazole Challenge
Aminothiazoles represent a privileged scaffold in modern drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib), prion disease therapeutics, and antifungal agents. However, their quantification in biological matrices presents a distinct bioanalytical paradox: while the thiazole ring provides excellent ionization efficiency in positive electrospray ionization (ESI+), the variable polarity of "novel" side chains often leads to severe matrix effects and chromatographic instability.
This guide moves beyond standard protocols to compare two distinct methodological philosophies:
Method A (High-Throughput): Protein Precipitation (PPT) coupled with C18 chromatography.
Method B (High-Sensitivity): Liquid-Liquid Extraction (LLE) coupled with Biphenyl or HILIC chromatography.
Strategic Method Selection
As a senior scientist, one must not default to a "one-size-fits-all" approach. The choice of method depends heavily on the specific physicochemical properties of the novel aminothiazole derivative (specifically LogP and pKa) and the required Lower Limit of Quantification (LLOQ).
Decision Matrix: Workflow Selection
The following logic gate illustrates the decision process for selecting the optimal extraction and separation strategy based on analyte hydrophobicity.
Figure 1: Decision matrix for selecting the appropriate LC-MS/MS workflow based on aminothiazole physicochemical properties.
Methodological Comparison: PPT vs. LLE
Method A: High-Throughput Protein Precipitation (PPT)
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
Precipitation: Add 200 µL of Acetonitrile (ACN) containing Internal Standard (IS). Note: Methanol can be used, but ACN typically yields cleaner supernatants for aminothiazoles.
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4,000 x g for 10 min at 4°C.
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in water (to match initial mobile phase).
Critique: While fast, PPT leaves behind phospholipids (phosphatidylcholines) that often co-elute with aminothiazoles, causing ion suppression.
Best for: Late-stage validation, low-level dosing, tissue distribution, absence of stable-labeled IS.
Protocol:
Aliquot: Transfer 50 µL of plasma into a glass tube.
Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0). Causality: Aminothiazoles are weak bases; high pH suppresses ionization, driving the analyte into the organic layer.
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Process: Shake for 10 min; Centrifuge at 4,000 x g for 5 min.
Reconstitution: Flash freeze aqueous layer; decant organic layer; evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
Critique: LLE removes salts and phospholipids effectively, often increasing signal-to-noise ratio by 5-10x compared to PPT.
Comparative Performance Data
The following data represents typical validation metrics for a novel aminothiazole (e.g., 21MAT) in rat plasma.
Metric
Method A: PPT (Acetonitrile)
Method B: LLE (MTBE @ pH 9)
Expert Commentary
LLOQ
1.0 - 5.0 ng/mL
0.05 - 0.1 ng/mL
LLE concentrates the sample and removes noise.
Extraction Recovery
> 90%
75% - 85%
PPT is exhaustive; LLE is equilibrium-based.
Matrix Effect (ME)
115% - 130% (Enhancement)
98% - 102% (Neutral)
Phospholipids in PPT often cause variable ME.
Process Time (96 samples)
1.5 Hours
4.0 Hours
Throughput vs. Sensitivity trade-off.
Column Life
~500 Injections
>1500 Injections
LLE produces "cleaner" samples, protecting the column.
Chromatographic & Mass Spectrometric Strategy
Stationary Phase Selection
C18 (e.g., Waters XTerra, Phenomenex Luna): The default choice. Excellent for lipophilic aminothiazoles.
Biphenyl (e.g., Kinetex Biphenyl):Superior Alternative. The pi-pi interactions between the biphenyl phase and the thiazole ring often provide better selectivity and peak shape than C18, especially for separating structural isomers.
HILIC: Essential for polar metabolites (N-oxides or glucuronides) that elute in the void volume on C18.
Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link
McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Note. Link
Chambers, E., et al. (2008). Systematic development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of aminothiazoles in biological fluids.
BenchChem. (2025).[4][5] Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Link
Comparative Stability of Methyl and Ethyl Esters Under Hydrolytic Conditions
Executive Summary In drug development and organic synthesis, the choice between methyl and ethyl esters is often treated as a trivial matter of availability. However, this structural nuance significantly dictates the hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and organic synthesis, the choice between methyl and ethyl esters is often treated as a trivial matter of availability. However, this structural nuance significantly dictates the hydrolytic half-life (
) of the molecule.
The Core Distinction:
Chemically (Alkaline/Acidic): Methyl esters are almost universally less stable (hydrolyze faster) than ethyl esters due to lower steric hindrance at the carbonyl carbon.
Biologically (Enzymatic): The trend is non-linear. While methyl esters are generally cleaved rapidly by Carboxylesterase 1 (hCES1), ethyl esters often show higher affinity for hCES2 or specific esterase pockets, occasionally resulting in faster clearance than their methyl counterparts depending on the acyl scaffold.
This guide provides a mechanistic breakdown, comparative data, and validated protocols for assessing these esters.
Mechanistic Foundation
To predict stability, one must understand the transition state energy barriers.
Chemical Hydrolysis (The
Mechanism)
Under alkaline conditions (saponification), hydrolysis proceeds via the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The rate-determining step is the formation of the tetrahedral intermediate.
Steric Effect: The methyl group (
) is smaller than the ethyl group (). The ethyl group introduces greater steric bulk, destabilizing the crowded tetrahedral intermediate and raising the activation energy ().
Inductive Effect: The ethyl group is slightly more electron-donating (+I effect) than methyl, making the carbonyl carbon slightly less electrophilic, further retarding nucleophilic attack by
.
Enzymatic Hydrolysis
Enzymatic cleavage is governed by the Michaelis-Menten parameters (
and ).
hCES1: Generally prefers smaller alcohol groups (Methyl).
hCES2: Often accommodates bulkier groups (Ethyl/Propyl) and lipophilic scaffolds.
Visualization: Nucleophilic Attack & Steric Clash
The following diagram illustrates the steric interference during the formation of the tetrahedral intermediate.
Figure 1: Mechanism of alkaline ester hydrolysis (
). The steric bulk of the R' group directly impacts the energy required to form the tetrahedral intermediate.
Comparative Stability Data
The following data aggregates kinetic studies from pharmaceutical prodrug development. Note the inversion of stability when moving from chemical to certain enzymatic systems.
Table 1: Relative Hydrolysis Rates (
)
Condition
Substrate Scaffold
Methyl Ester Stability
Ethyl Ester Stability
Dominant Factor
Alkaline (pH 10)
Benzoate
Low ()
Moderate ()
Sterics ()
Alkaline (pH 10)
Aliphatic Acetate
Low ()
Moderate ()
Sterics ()
Rat Plasma
Benzocaine Analog
High ( min)
Low ( min)
Enzyme Specificity*
Human Plasma
Amino Acid Prodrug
Low ( h)
High ( h)
hCES1 Preference
Liver Microsomes
Flumazenil Analog
High ( min)
Low ( min)
Lipophilicity/Binding
*Data Source Note: The rat plasma inversion (Ethyl hydrolyzing faster than Methyl) highlights that increased lipophilicity of ethyl esters can sometimes improve enzyme binding affinity (
), overriding the steric penalty ().
Experimental Protocol: Determination of Hydrolytic Stability
Materials
Test Compounds: Methyl and Ethyl ester analogs (10 mM stock in DMSO).
Media:
Chemical:[1][2][3][4][5][6] Phosphate buffer (pH 7.[7]4) and Borate buffer (pH 10.0).
Enzymatic: Pooled Human Plasma or Liver Microsomes (0.5 mg/mL protein).
Internal Standard: Propranolol or similar stable compound.
Quenching Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.
Workflow Diagram
Figure 2: Standardized workflow for metabolic stability assessment. Critical step: Immediate quenching to freeze the reaction kinetics.
Calculation
Calculate the remaining percentage of the parent compound at each time point relative to
. Plot vs. time ().
Strategic Recommendations
Based on the comparative data, apply the following selection criteria during lead optimization:
Use Methyl Esters When:
You require rapid activation of a prodrug in plasma (high hCES1 turnover).
You are synthesizing a transient intermediate where ease of removal (mild saponification) is critical to prevent racemization of sensitive centers.
Molecular Weight (MW) must be minimized.
Use Ethyl Esters When:
Chemical stability in formulation (shelf-life) is a concern. The slight steric bulk offers measurable protection against spontaneous hydrolysis in aqueous formulations.
You need to increase lipophilicity (
) to enhance membrane permeability before hydrolysis occurs.
The target enzyme is hCES2 (often more abundant in the intestine), allowing for better oral absorption before first-pass metabolism.
References
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Imai, T., et al. (2006). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences.[8]
Flores-Ramos, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions.
A Comparative Guide to the Antioxidant Potential of Thiazole Derivatives
In the ongoing battle against cellular oxidative stress, a key driver in a multitude of pathologies including neurodegenerative diseases, cancer, and diabetes, the quest for potent and effective antioxidants is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
In the ongoing battle against cellular oxidative stress, a key driver in a multitude of pathologies including neurodegenerative diseases, cancer, and diabetes, the quest for potent and effective antioxidants is paramount.[1][2] Among the vast landscape of heterocyclic compounds, thiazole derivatives have emerged as a particularly promising class of therapeutic agents.[3][4] Their unique structural and electronic properties make them a privileged scaffold for the design of novel antioxidants.[5][6]
This guide provides an in-depth comparison of the antioxidant potential of different classes of thiazole derivatives. Moving beyond a simple catalogue of compounds, we will delve into the causality behind their activity, explore the structure-activity relationships (SAR) that govern their efficacy, and provide validated experimental protocols for their assessment. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this exciting field.
The Thiazole Scaffold: An Electronic Hub for Radical Scavenging
The five-membered aromatic ring of thiazole, containing both sulfur and nitrogen atoms, is the cornerstone of its antioxidant activity.[3] This heterocyclic system acts as an efficient electron donor, enabling it to neutralize harmful free radicals through two primary mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, effectively quenching it.
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation that is typically more stable and less reactive.
The findings indicate that thiazole derivatives often exhibit their antioxidant properties through a synergistic combination of these mechanisms.[5][7] The specific pathway is heavily influenced by the nature and position of substituent groups on the thiazole ring, which fine-tune the molecule's electronic properties and hydrogen-donating ability.
Structure-Activity Relationship (SAR) Analysis: A Comparative Assessment
The true potential of the thiazole scaffold is unlocked through strategic chemical modifications. An extensive body of research demonstrates that the antioxidant capacity of these derivatives can be dramatically enhanced by the introduction of specific functional groups.
The Power of Phenolic and Catechol Moieties
The incorporation of phenolic fragments is a well-established strategy for designing potent antioxidants.[8] When attached to a thiazole ring, the resulting hybrid molecules often exhibit activity that surpasses standard antioxidants like butylated hydroxytoluene (BHT).[8][9] The hydroxyl (-OH) groups on the phenyl ring are excellent hydrogen donors, a critical feature for radical scavenging.
Derivatives containing a catechol (3,4-dihydroxyphenyl) or similar polyphenolic structures are particularly noteworthy.[2] The presence of multiple hydroxyl groups enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting radical through resonance.
Table 1: Comparison of Phenolic Thiazole Derivatives' Antioxidant Activity
As the data indicates, polyphenolic thiazoles can exhibit significantly greater antioxidant activity than established standards like Ascorbic Acid and Trolox.[10]
Enhancing Potency with Carboxamides and Schiff Bases
Thiazole-carboxamide derivatives have also demonstrated exceptional antioxidant potential.[1][12] In a recent study, several carboxamide derivatives outperformed the standard antioxidant Trolox by a significant margin in the DPPH assay. The compound LMH6, featuring a tert-butyl group, was the most potent, with an IC₅₀ value of 0.185 µM compared to 3.10 µM for Trolox.[12] This highlights the crucial role that even seemingly non-traditional antioxidant moieties can play, potentially by enhancing lipophilicity and interaction with lipid radicals.[1]
Schiff base frameworks (containing a C=N imine group) integrated with thiazole rings also contribute significantly to antioxidant activity, further expanding the chemical space for potent scavenger design.[7][13]
Table 2: Comparison of Thiazole-Carboxamide Derivatives' Antioxidant Activity (DPPH Assay)
The electronic nature of substituents on aromatic rings attached to the thiazole core plays a pivotal role.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) can increase the electron density of the molecule, making it easier to donate an electron or hydrogen atom to a free radical. This often leads to enhanced antioxidant activity.[14]
Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl) and nitro (-NO₂) can decrease antioxidant activity by reducing the molecule's ability to donate electrons.[6]
For instance, a study synthesizing various thiazole derivatives found that a compound with a 4-methoxyphenyl group (an EDG) showed the highest antioxidant activity (IC50 of 23.71 µg/mL), while compounds with phenyl or chlorophenyl groups were less active.[14]
Experimental Protocols for Robust Antioxidant Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Here, we detail the methodologies for key in vitro assays used to evaluate the antioxidant potential of thiazole derivatives.
Workflow for Antioxidant Potential Screening
The following diagram illustrates a typical workflow for assessing the antioxidant properties of newly synthesized thiazole derivatives, progressing from initial chemical screening to more biologically relevant cellular assays.
Caption: General workflow for screening the antioxidant potential of thiazole derivatives.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]
Causality: The choice of DPPH is due to its stability, commercial availability, and the simplicity of the measurement. The decrease in absorbance at ~517 nm is directly proportional to the radical scavenging activity of the test compound.[14]
Materials:
Thiazole derivatives
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol
Ascorbic acid or Trolox (as a standard)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark at 4°C.[15]
Preparation of Test Samples: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO, methanol) to make a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[14]
Preparation of Standard: Prepare a stock solution of ascorbic acid or Trolox and dilute to the same concentrations as the test samples.
Assay: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well. Add a small volume of the different concentrations of your test samples or the standard to the respective wells (e.g., 20 µL). A control well should contain DPPH solution and the solvent used for the samples.
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.[14]
Calculation: The percentage of inhibition is calculated using the formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[14]
IC50 Value: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[15]
Caption: Mechanism of DPPH radical scavenging by a thiazole antioxidant.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[15]
Causality: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. Its absorbance maximum at 734 nm reduces interference from colored compounds.
Materials:
ABTS salt
Potassium persulfate
Phosphate-buffered saline (PBS) or ethanol
Test compounds and standard (Trolox)
Procedure:
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This creates the ABTS•+ stock solution.
Dilution of ABTS•+ Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
Preparation of Test Samples: Prepare serial dilutions of the thiazole derivatives and standard as described in the DPPH protocol.
Assay: Add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well of a 96-well plate. Then, add a small volume (e.g., 10 µL) of the test samples or standard.[15]
Incubation and Measurement: Incubate at room temperature for approximately 6 minutes and measure the absorbance at 734 nm.[15]
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Protocol 3: Cellular Antioxidant Assay (CAA)
Chemical assays are informative but lack biological context. They do not account for crucial factors like cell uptake, metabolism, or localization.[16] The Cellular Antioxidant Assay (CAA) measures antioxidant activity within a live cell culture, providing more physiologically relevant data.[17][18]
Causality: This method is chosen to bridge the gap between chemical reactivity and biological efficacy. It uses a fluorescent probe (DCFH-DA) that becomes trapped within cells. The ability of a test compound to prevent the probe's oxidation by free radicals (generated by AAPH) is a direct measure of its intracellular antioxidant activity.[17]
Materials:
Human cell line (e.g., HepG2, Caco-2)
Cell culture medium and supplements
2′,7′-Dichlorofluorescin diacetate (DCFH-DA)
2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a free radical generator
Test compounds and standard (Quercetin or Trolox)
Black 96-well microplate (for fluorescence)
Procedure:
Cell Seeding: Seed cells (e.g., HepG2) into a 96-well black plate at an appropriate density and allow them to adhere for 24 hours.
Compound Treatment: Remove the medium and treat the cells with various concentrations of the thiazole derivatives and the standard for 1 hour.
Probe Loading: Wash the cells with PBS and then add a solution containing DCFH-DA (e.g., 25 µM). Incubate for 1 hour to allow the probe to be taken up and deacetylated by the cells.
Induction of Oxidative Stress: Wash the cells again to remove excess probe. Add a solution of the radical initiator AAPH (e.g., 600 µM) to all wells except the negative control.
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
Calculation: The antioxidant capacity is calculated based on the area under the curve of fluorescence versus time. The CAA value is determined from the IC50 values.
Caption: Simplified workflow of the Cellular Antioxidant Assay (CAA).
Conclusion and Future Perspectives
The evidence is clear: the thiazole scaffold is a highly versatile and potent platform for the development of novel antioxidants. Through strategic structural modifications—particularly the incorporation of phenolic, catechol, and carboxamide moieties—researchers have successfully synthesized derivatives with antioxidant capacities that often exceed those of established standards.[1][8][10] The structure-activity relationships discussed herein provide a rational basis for the future design of even more effective compounds.
While in vitro chemical and cellular assays provide crucial initial data, the road to therapeutic application requires further investigation. Future research should focus on:
Improving Bioavailability: Enhancing the drug-like properties of potent derivatives to ensure they can reach their target tissues in vivo.[7]
In Vivo Efficacy: Validating the antioxidant effects in animal models of diseases associated with oxidative stress.[7][19]
Mechanism of Action: Deeper investigation into how these compounds interact with cellular antioxidant pathways beyond direct radical scavenging.[16]
By building on the solid foundation of existing research and employing the robust methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiazole-based antioxidants.
References
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. Bentham Science.
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances.
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. R Discovery.
Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Deriv
Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms.
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents.
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PubMed.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online.
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Deriv
Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Taylor & Francis Online.
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. PubMed.
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI.
In vitro antioxidant properties of new thiazole derivatives.
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Research Journals.
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Deriv
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantit
Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel
A Senior Application Scientist's Guide to the In Vitro Evaluation of Thiazole Analogs' Antiproliferative Activity
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its structural and electronic properties have cemented its role in numerous...
Author: BenchChem Technical Support Team. Date: March 2026
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its structural and electronic properties have cemented its role in numerous clinically approved drugs and have made it a focal point for developing novel therapeutics.[1] Thiazole-containing compounds are key components of established anticancer drugs like Dasatinib, Dabrafenib, and Ixabepilone, underscoring their clinical significance.[2][3] The versatility of the thiazole nucleus allows for extensive synthetic modifications, yielding a vast library of analogs with a wide spectrum of pharmacological activities, including potent antiproliferative effects.[1][2]
This guide provides an in-depth comparison of the methodologies used to evaluate the antiproliferative activity of these promising compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze structure-activity relationship (SAR) data to provide a comprehensive resource for researchers in oncology and drug development.
Comparative Antiproliferative Activity of Thiazole Analogs
The anticancer potential of thiazole derivatives is profoundly influenced by the nature and placement of substituents on the core ring.[1] Structure-activity relationship (SAR) studies are crucial for optimizing these analogs to enhance potency and selectivity. For instance, research has shown that introducing specific moieties at the C2, C4, and C5 positions can dramatically alter the compound's interaction with biological targets.[1]
Many thiazole derivatives exert their anticancer effects by inducing apoptosis, halting the cell cycle, or inhibiting key enzymes and proteins involved in cancer progression, such as protein kinases (e.g., VEGFR-2, EGFR) and tubulin.[3][4][5] The table below summarizes the in vitro antiproliferative activity of several recently developed thiazole analogs across various human cancer cell lines, illustrating the diversity in their potency.
Compound/Analog
Cancer Cell Line
Cell Line Origin
IC₅₀ Value (µM)
Reference Drug
Ref. Drug IC₅₀ (µM)
Compound 4c (Thiazole-4[5H]-one derivative)
MCF-7
Breast Cancer
2.57 ± 0.16
Staurosporine
6.77 ± 0.41
HepG2
Liver Cancer
7.26 ± 0.44
Staurosporine
8.4 ± 0.51
Compound 4i (Thiazole-2-imine derivative)
SaOS-2
Osteosarcoma
0.190 ± 0.045 (µg/mL)
-
-
Compound 10e (Thiazole/1,2,3-triazole hybrid)
MCF-7
Breast Cancer
0.024
Erlotinib
0.040
Compound 10k (Thiazole/1,2,3-triazole hybrid)
MCF-7
Breast Cancer
0.021
Erlotinib
0.040
5-acetyl-4-methyl-2-(3-pyridyl) thiazole
HEPG2
Liver Cancer
23.8 (µg/mL)
-
-
HCT116
Colon Cancer
50 (µg/mL)
-
-
Thiazolyl-bis-pyrrolo[2,3-b]pyridine (1k)
Various
NCI-60 Panel
0.81–27.7
-
-
Data compiled from references[2][5][6][7][8]. Note that some values are reported in µg/mL and require conversion for direct comparison with molar concentrations.
Core Methodologies for Assessing Antiproliferative Activity
The initial evaluation of a compound's anticancer potential relies on robust, high-throughput in vitro assays that measure cell viability or proliferation. The MTT and Sulforhodamine B (SRB) assays are two of the most widely adopted methods due to their reliability, sensitivity, and scalability.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of cell viability based on mitochondrial activity.[9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10] The quantity of formazan produced is directly proportional to the number of viable cells.[9]
Caption: Workflow for the MTT cell viability assay.
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume logarithmic growth.
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) control wells.
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. The use of serum-free medium is critical here to avoid interference from serum components.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually monitor for the formation of purple precipitate. The incubation must be timed carefully; excessive time can lead to cell stress and inaccurate results.
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.
Readout: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
The SRB Assay: A Measure of Total Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[13] A key advantage of the SRB assay is that cells are fixed prior to staining, making the endpoint stable and less time-sensitive than metabolic assays like MTT.[13][14]
Caption: Simplified apoptotic pathway and points of detection.
Observing a dose-dependent increase in caspase activity or Annexin V-positive cells after treatment with a thiazole analog provides strong evidence that its antiproliferative effect is mediated through the induction of apoptosis. This mechanistic insight is invaluable for the continued development and optimization of the compound as a potential therapeutic agent.
[8][15]
Conclusion
The in vitro evaluation of thiazole analogs reveals a class of compounds with significant and varied antiproliferative activity. [3]Their therapeutic potential is underscored by the existence of FDA-approved drugs based on this scaffold. [2]A systematic evaluation, beginning with robust proliferation screens like the MTT and SRB assays, allows for the efficient identification of lead compounds. Subsequent mechanistic studies, particularly apoptosis assays, are critical for validating their mode of action. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to harness the anticancer potential of thiazole derivatives and contribute to the development of next-generation oncology therapeutics.
References
Amin, H., El-Araby, A., Eid, S., Nasr, T., Bondock, S., Leheta, O. and Dawoud, M. (2017) A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Advances in Biological Chemistry, 7, 76-87. [Link]
Al-Ostoot, F.H., Al-Ghorbani, M., Al-Ghamdi, S.A., Al-Massarani, S.M., Al-Anazi, M.R., Al-Mahmoud, K.A., Al-Omair, M.A. and El-Naggar, M. (2024) Potent thiazole derivatives against cancer cell lines in compared with cisplatin. ResearchGate. [Link]
Khan, I., Zaib, S., Batool, S., Ul-Haq, Z., Andleeb, A., Iqbal, J., & Khan, A. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PloS one, 19(2), e0297592. [Link]
Gontijo, J. V., da Silva, A. D., & de Paiva, M. R. F. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future medicinal chemistry. [Link]
Grozav, A., Porumb, I.-D., Frunza, L., & Găină, L. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]
Da Settimo, F., Da Settimo, A., Taliani, S., Salerno, S., Simorini, F., La Motta, C., & Marini, A. M. (2008). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-7-azaindoles, New Nortopsentin Analogues. Molecules, 13(10), 2539-2555. [Link]
Al-Suwaidan, I. A., Mannasaheb, B. A., Al-Salahi, R., Marzouk, M., Alrokayan, S. A., Khan, H. A., & Ali, M. A. (2016). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Molecules, 21(4), 433. [Link]
Labunlimited.com. (n.d.). CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19. [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
Riss, T. L., & Moravec, R. A. (2004). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Assay and drug development technologies, 2(5), 559-564. [Link]
Kumar, R., Kumar, A., Singh, P., & Singh, J. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Letters in Drug Design & Discovery, 19(5), 421-441. [Link]
Al-Ghorbani, M., Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., Al-Anazi, M. R., Al-Mahmoud, K. A., ... & El-Naggar, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
Chen, J. J., He, Y. B., Chen, Y., Yu, H., Li, S., & Zhu, J. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6591-6603. [Link]
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]
Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., Al-Rashood, S. T., Al-Tamimi, A. M. S., Al-Abdullah, E. S., ... & Abdel-Aziz, H. A. (2024). Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067. [Link]
Kumar, A., Sharma, S., & Chaliya, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 1-22. [Link]
El-Naggar, M., Al-Ghorbani, M., Al-Massarani, S.M., Al-Anazi, M.R., Al-Mahmoud, K.A., Al-Omair, M.A., Al-Ostoot, F.H. and Al-Ghamdi, S.A. (2024). In vitro anti-proliferative activities of the tested compounds. ResearchGate. [Link]
Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Leukemia & lymphoma, 44(8), 1289-1299. [Link]
Dull, N. M., D'Arcy, B. M., Mason, N. J., & Gediya, L. K. (2018). Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug-induced DNA double strand breaks from DNA double strand breaks associated with apoptosis. Oncotarget, 9(24), 16738. [Link]
Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert opinion on drug discovery, 5(7), 685-696. [Link]
Critical Hazards: Severe Eye Irritation/Damage, Skin Irritation, Respiratory Tract Irritation.[6][7]
Operational Status:Handle only in a certified chemical fume hood.
This guide serves as the definitive protocol for the safe handling, storage, and disposal of (2-Methylthiazol-4-yl)methyl acetate. As a thiazole derivative bearing an ester functionality, this compound presents a dual risk profile: the inherent biological activity/irritancy of the thiazole heterocycle and the volatility/reactivity of the acetate ester.
Chemical Risk Profile & Mechanistic Safety
To select the correct PPE, one must understand the mechanism of injury. We do not simply follow a list; we counter specific chemical behaviors.
Property
Hazard Mechanism
Safety Implication
Thiazole Moiety
Nitrogen/Sulfur heterocycles are electron-rich and can act as sensitizers or severe irritants to mucous membranes.
Respiratory Protection: Zero-tolerance for open-bench handling. Vapors can cause rapid upper respiratory distress.
Acetate Ester
Esters can undergo hydrolysis in physiological conditions (moisture in eyes/lungs) to release acetic acid and the parent alcohol ((2-Methylthiazol-4-yl)methanol).
Eye Protection: The hydrolysis products are acidic and damaging. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
Lipophilicity
The methyl and acetate groups increase lipid solubility, facilitating rapid dermal absorption.
Skin Protection: Latex is permeable to esters. Nitrile is the minimum standard; double-gloving is required for direct manipulation.
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).
Rationale: Face shields alone are insufficient against vapors. Safety glasses with side shields do not seal against the cornea, leaving it vulnerable to volatile ester vapors that can bypass the lens.
Contact Lenses: Strictly prohibited. Vapors can concentrate between the lens and cornea, causing chemical burns before the lens can be removed.
Note: Dust masks (N95) provide NO protection against ester vapors.
Logic Flow: PPE Selection
Caption: Decision logic for selecting PPE based on volume and engineering control availability.
Operational Handling Protocols
A. Receipt & Storage
Inspection: Upon receipt, inspect the bottle for signs of leakage (wet label, solvent odor).
Storage: Store in a flammable cabinet or refrigerator (2-8°C) if specified by the CoA. Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.
Segregation: Keep away from strong oxidizing agents and strong bases (which catalyze ester hydrolysis).
B. Weighing & Transfer
Location:Inside the Fume Hood. Do not weigh on an open bench.
Technique:
Place the balance inside the hood or use a tared vial transfer method.
Use a disposable glass pipette or syringe for liquid transfer. Avoid pouring directly from the stock bottle to minimize drips.
Decontamination: Wipe the outer surface of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.
C. Experimental Workflow
Caption: Step-by-step workflow for safe experimental handling.
Emergency Response & Decontamination
Incident
Immediate Action
Medical Follow-up
Eye Contact
IMMEDIATE FLUSH. Hold eyelids open and flush with water for 15 minutes .[7][10][11] Do not pause to remove contact lenses (flush them out).
Seek ophthalmologist immediately.
Skin Contact
Remove contaminated clothing.[6][7][8][11] Wash skin with soap and water for 15 minutes.
Monitor for redness/blistering.
Inhalation
Move to fresh air.[6][7][8][11] If breathing is difficult, administer oxygen (trained personnel only).
Seek medical attention if cough persists.
Spill (<50 mL)
Evacuate area. Don OV respirator. Absorb with vermiculite or sand.
Dispose of as hazardous chemical waste.
Disposal Logistics
Waste Stream: Organic Solvents (Non-Halogenated).
Note: Although the molecule contains Sulfur, it is typically compatible with non-halogenated organic waste streams unless local regulations specify a separate "High Sulfur" stream.
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 539363, 4-Thiazoleethanol, 5-methyl-, 4-acetate. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]